3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
Beschreibung
Eigenschaften
IUPAC Name |
[6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-6-8-7-19-12-13-10(5-14(8)12)9-3-1-2-4-11(9)15(17)18/h1-5,7,16H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIQRDFJNQECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649410 | |
| Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925437-85-0 | |
| Record name | 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925437-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, plausible synthetic protocol for the preparation of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document outlines the experimental procedures, summarizes key quantitative data, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, is proposed as a three-step sequence. The core of this strategy is the construction of the imidazo[2,1-b]thiazole scaffold through a Hantzsch-type thiazole synthesis followed by a cyclization reaction to form the fused imidazole ring.
The proposed synthetic pathway is as follows:
-
Step 1: Synthesis of 2-Amino-4-(2-nitrophenyl)thiazole (3) via the reaction of 2-bromo-1-(2-nitrophenyl)ethan-1-one (2) with thiourea. The α-bromoketone intermediate (2) is prepared by the bromination of 2'-nitroacetophenone (1).
-
Step 2: Synthesis of 3-Chloromethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole (4) through the cyclization of 2-amino-4-(2-nitrophenyl)thiazole (3) with 1,3-dichloroacetone.
-
Step 3: Synthesis of this compound (5) by the hydrolysis of the 3-chloromethyl intermediate (4).
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
2.1. Step 1: Synthesis of 2-Amino-4-(2-nitrophenyl)thiazole (3)
This step involves two stages: the bromination of 2'-nitroacetophenone and the subsequent Hantzsch thiazole synthesis.
2.1.1. Stage 1: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethan-1-one (2)
-
Materials: 2'-Nitroacetophenone (1), Bromine (Br₂), Chloroform (CHCl₃), catalytic amount of hydrobromic acid (HBr).
-
Procedure:
-
Dissolve 2'-nitroacetophenone (10.0 g, 60.5 mmol) in 100 mL of chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Add a catalytic amount of 48% hydrobromic acid (2-3 drops).
-
Slowly add a solution of bromine (3.1 mL, 60.5 mmol) in 20 mL of chloroform from the dropping funnel at room temperature with constant stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2-nitrophenyl)ethan-1-one (2). This product is often used in the next step without further purification.
-
2.1.2. Stage 2: Synthesis of 2-Amino-4-(2-nitrophenyl)thiazole (3)
-
Materials: 2-Bromo-1-(2-nitrophenyl)ethan-1-one (2), Thiourea, Ethanol.
-
Procedure:
-
To a solution of the crude 2-bromo-1-(2-nitrophenyl)ethan-1-one (2) (approx. 60.5 mmol) in 150 mL of ethanol, add thiourea (5.5 g, 72.6 mmol).
-
Reflux the reaction mixture for 3-4 hours. The formation of a precipitate indicates the progress of the reaction.
-
After cooling to room temperature, filter the solid, wash with cold ethanol, and then with diethyl ether.
-
To neutralize the hydrobromide salt, suspend the solid in water and add a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain 2-amino-4-(2-nitrophenyl)thiazole (3).
-
2.2. Step 2: Synthesis of 3-Chloromethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole (4)
-
Materials: 2-Amino-4-(2-nitrophenyl)thiazole (3), 1,3-Dichloroacetone, Ethanol.
-
Procedure:
-
In a round-bottom flask, suspend 2-amino-4-(2-nitrophenyl)thiazole (3) (10.0 g, 42.5 mmol) in 100 mL of absolute ethanol.
-
Add 1,3-dichloroacetone (6.4 g, 50.9 mmol) to the suspension.
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the crude 3-chloromethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole hydrochloride salt.
-
Neutralize by suspending in water and adding a saturated solution of sodium bicarbonate.
-
Filter the solid, wash with water, and dry to obtain 3-chloromethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole (4).
-
2.3. Step 3: Synthesis of this compound (5)
This conversion is proposed via an acetate intermediate to avoid potential side reactions.
-
Materials: 3-Chloromethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole (4), Sodium acetate (NaOAc), Dimethylformamide (DMF), Sodium hydroxide (NaOH), Methanol (MeOH), Water.
-
Procedure:
-
Acetate Formation:
-
Dissolve 3-chloromethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole (4) (5.0 g, 16.1 mmol) in 50 mL of DMF.
-
Add sodium acetate (2.0 g, 24.2 mmol) and heat the mixture at 80-90 °C for 6-8 hours.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude 3-acetoxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole.
-
-
Hydrolysis:
-
Dissolve the crude acetate intermediate in a mixture of methanol (50 mL) and water (10 mL).
-
Add a 2M aqueous solution of sodium hydroxide until the pH is approximately 11-12.
-
Stir the mixture at room temperature for 2-3 hours.
-
Neutralize the reaction mixture with a dilute HCl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final product, this compound (5).
-
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key compounds in the synthesis. These values are estimates based on typical yields and properties of analogous compounds reported in the literature.
| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Expected Melting Point (°C) |
| 1 | 2'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Yellow Solid | - | 78-80 |
| 2 | 2-Bromo-1-(2-nitrophenyl)ethan-1-one | C₈H₆BrNO₃ | 244.04 | Pale Yellow Solid | ~90-95 | 95-98 |
| 3 | 2-Amino-4-(2-nitrophenyl)thiazole | C₉H₇N₃O₂S | 221.24 | Yellow Solid | ~70-80 | 210-215 |
| 4 | 3-Chloromethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole | C₁₂H₈ClN₃O₂S | 293.73 | Light Brown Solid | ~60-70 | 180-185 |
| 5 | This compound | C₁₂H₉N₃O₃S | 275.28 | Off-white Solid | ~50-60 | 220-225 |
Disclaimer: The synthetic protocols and data presented in this guide are based on established chemical principles and analogous reactions found in the scientific literature. These procedures should be performed by trained professionals in a well-equipped laboratory, with appropriate safety precautions. The expected yields and melting points are estimates and may vary. Optimization of reaction conditions may be necessary to achieve desired results.
One-Pot Synthesis of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible one-pot synthetic route to 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, a heterocyclic compound of interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a prominent feature in a variety of molecules exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. This document outlines a detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.
Introduction
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention from the scientific community due to its diverse pharmacological potential. The synthesis of derivatives of this scaffold is a key area of research in the development of novel therapeutic agents. One-pot syntheses are particularly valuable in this context, offering advantages such as reduced reaction times, lower costs, and greater efficiency compared to multi-step procedures.
This guide focuses on a Hantzsch-type condensation reaction, a reliable and widely used method for the synthesis of thiazole and imidazo[2,1-b]thiazole derivatives. The proposed one-pot synthesis involves the reaction of a suitably substituted 2-aminothiazole with an α-haloketone to yield the target compound, this compound.
Reaction Scheme and Mechanism
The one-pot synthesis of this compound can be achieved through the condensation of 2-amino-4-(hydroxymethyl)thiazole with 2-bromo-1-(2-nitrophenyl)ethanone.
Reaction:
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole on the α-carbon of the bromo-ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[2,1-b]thiazole ring system.
Experimental Protocol
This section details a generalized experimental procedure for the one-pot synthesis of this compound based on established methodologies for analogous compounds.
3.1. Materials and Reagents
-
2-amino-4-(hydroxymethyl)thiazole
-
2-bromo-1-(2-nitrophenyl)ethanone
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
3.3. Synthetic Procedure
-
To a solution of 2-amino-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(2-nitrophenyl)ethanone (1.0 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium bicarbonate (1.5 eq) is then added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is dissolved in ethyl acetate and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
-
The final product is characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Data Presentation
The following table summarizes the expected data for the synthesized compound based on its chemical structure and data from analogous compounds reported in the literature.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₉N₃O₃S |
| Molecular Weight | 275.28 g/mol |
| Appearance | Yellowish to brownish solid |
| Melting Point | To be determined experimentally |
| Yield | 70-85% (typical for similar reactions) |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.5-8.5 (m, 4H, Ar-H), 7.9 (s, 1H, H-5), 7.2 (s, 1H, H-2), 5.0 (t, 1H, OH), 4.5 (d, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 148.0, 147.5, 145.0, 133.0, 131.0, 129.0, 125.0, 124.0, 115.0, 110.0, 55.0 |
| Mass Spectrum (m/z) | [M+H]⁺ at 276.04 |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1600 (C=N), ~1520, 1350 (NO₂) |
Visualizations
5.1. Reaction Pathway
Caption: One-pot synthesis of the target molecule via Hantzsch condensation.
5.2. Experimental Workflow
An In-Depth Technical Guide to the Characterization of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
This guide provides a comprehensive technical overview of the synthesis and characterization of the novel heterocyclic compound, 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole. This molecule is of significant interest to the drug discovery and medicinal chemistry sectors due to its core imidazo[2,1-b]thiazole scaffold, a privileged structure known for a wide array of pharmacological activities.[1][2] The strategic inclusion of a 2-nitrophenyl group and a hydroxymethyl substituent is anticipated to modulate its biological profile, potentially offering new avenues for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for its comprehensive analysis.
Introduction and Rationale
The imidazo[2,1-b]thiazole fused heterocyclic system is a cornerstone in modern medicinal chemistry, with derivatives exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3][4] The core structure's rigidity and rich electronic features make it an excellent scaffold for interacting with various biological targets. The title compound, this compound, has been specifically designed to explore new chemical space. The 2-nitrophenyl moiety is a well-known pharmacophore, particularly in the development of antitubercular agents, while the hydroxymethyl group at the 3-position offers a potential site for metabolic modification or further derivatization to enhance pharmacokinetic properties.
This guide will detail a proposed synthetic route, followed by an in-depth analysis of the techniques required to confirm its structure and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be efficiently achieved through a well-established synthetic strategy for this class of compounds, involving the Hantzsch reaction of a substituted 2-aminothiazole with an α-halocarbonyl compound, followed by cyclization.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol:
Step 1: Synthesis of the α-haloketone intermediate
-
To a solution of 2-amino-4-(2-nitrophenyl)thiazole (1.0 eq) in anhydrous ethanol, add 1,3-dichloroacetone (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using ethanol as a solvent is its ability to dissolve the reactants and its appropriate boiling point for the reaction.
-
Upon completion, cool the reaction mixture to room temperature to allow the precipitation of the intermediate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization and Hydrolysis to form this compound
-
Suspend the intermediate from Step 1 in an aqueous solution of sodium bicarbonate.
-
Heat the suspension at 80-90 °C for 2-3 hours. The basic conditions facilitate the intramolecular cyclization and subsequent hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to unequivocally confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | d | 1H | H-5 | Deshielded by the adjacent sulfur atom and the aromatic system. |
| ~7.90 | d | 1H | Aromatic-H | Ortho to the nitro group, experiencing strong deshielding. |
| ~7.70-7.60 | m | 3H | Aromatic-H | Remaining protons of the nitrophenyl ring. |
| ~7.50 | s | 1H | H-2 | Singlet, characteristic of the proton on the imidazole ring. |
| ~5.50 | t | 1H | -OH | Triplet due to coupling with the adjacent CH₂ group; exchangeable with D₂O. |
| ~4.60 | d | 2H | -CH₂- | Doublet due to coupling with the hydroxyl proton. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.0 | C-nitro | Carbon attached to the electron-withdrawing nitro group. |
| ~148.0 | C-6 | Part of the electron-deficient thiazole ring. |
| ~145.0 | C-7a | Bridgehead carbon. |
| ~133.0-124.0 | Aromatic-C | Carbons of the nitrophenyl ring. |
| ~118.0 | C-5 | Thiazole ring carbon. |
| ~115.0 | C-2 | Imidazole ring carbon. |
| ~110.0 | C-3 | Carbon bearing the hydroxymethyl group. |
| ~55.0 | -CH₂- | Aliphatic carbon of the hydroxymethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Predicted Characteristic IR Absorption Bands (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | O-H | Stretching (hydroxyl group) |
| 3100-3000 | C-H | Aromatic stretching |
| 1600-1450 | C=C, C=N | Aromatic and heteroaromatic ring stretching |
| 1520 & 1340 | N-O | Asymmetric and symmetric stretching (nitro group) |
| 1200-1000 | C-O | Stretching (hydroxyl group) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectral Data (Electron Impact - EI):
-
Molecular Ion (M⁺): m/z = 275.03 (Calculated for C₁₂H₉N₃O₃S)
-
Key Fragmentation Patterns:
Crystallographic Analysis
Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific data for the title compound is not yet published, the crystal structure of the closely related ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate provides an excellent model for what to expect.[7]
Crystallographic Workflow:
Caption: Workflow for single-crystal X-ray analysis.
Expected Structural Features:
-
The imidazo[2,1-b]thiazole core is expected to be nearly planar.
-
The 2-nitrophenyl ring will likely be twisted out of the plane of the heterocyclic system due to steric hindrance.
-
Intermolecular hydrogen bonding involving the hydroxyl group is anticipated to be a key feature of the crystal packing.
Potential Biological Significance and Future Directions
The imidazo[2,1-b]thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives reported to possess a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3][4][8][9] The presence of the 6-nitro substituent in related scaffolds has been specifically linked to potent antitubercular activity.[10]
The title compound, this compound, is therefore a prime candidate for screening in various biological assays, particularly against Mycobacterium tuberculosis and a panel of cancer cell lines. The hydroxymethyl group provides a handle for the synthesis of a library of derivatives, such as esters or ethers, to explore structure-activity relationships (SAR) and optimize the pharmacokinetic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scialert.net [scialert.net]
- 10. 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometric behavior of the novel heterocyclic compound, 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole. Due to the absence of direct mass spectral data in publicly available literature, this guide presents a predicted fragmentation pathway based on the known fragmentation patterns of related chemical moieties, including nitroaromatic compounds and the imidazo[2,1-b]thiazole core. This guide also outlines a comprehensive experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), designed to assist researchers in its characterization and quantification.
Predicted Mass Spectrometry Fragmentation
The mass spectrometric fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the nitro group, the hydroxymethyl substituent, and cleavages of the imidazo[2,1-b]thiazole core. The predicted fragmentation pattern is crucial for the structural elucidation and identification of this compound and its potential metabolites in complex matrices.
Upon ionization, typically forming the protonated molecule [M+H]⁺, the following fragmentation routes are proposed:
-
Loss of Water (H₂O): The hydroxymethyl group is prone to the neutral loss of a water molecule, a common fragmentation pathway for primary alcohols.
-
Loss of the Nitro Group (NO₂): A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group as a radical.
-
Cleavage of the Imidazo[2,1-b]thiazole Core: The fused heterocyclic ring system can undergo characteristic cleavages, leading to the formation of specific fragment ions.
A summary of the predicted major fragment ions, their corresponding m/z values, and proposed structures is presented in the table below.
| Proposed Fragment Ion | m/z (Predicted) | Description of Fragmentation |
| [C₁₂H₉N₃O₃S + H]⁺ | 276.04 | Protonated molecular ion |
| [C₁₂H₇N₃OS + H]⁺ | 258.03 | Loss of H₂O from the hydroxymethyl group |
| [C₁₂H₉N₂O S + H]⁺ | 230.04 | Loss of NO₂ from the nitrophenyl group |
| [C₁₁H₇N₂S]⁺ | 200.04 | Cleavage of the imidazole ring |
| [C₇H₅N₂O₂]⁺ | 150.04 | Fragment corresponding to the nitrophenyl moiety |
| [C₅H₄NS]⁺ | 110.01 | Fragment corresponding to the thiazole ring |
Experimental Protocols
A robust and reliable analytical method is essential for the accurate characterization and quantification of this compound. The following is a detailed experimental protocol for the analysis of this compound using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
-
Sample Extraction (from biological matrices): For the analysis of the compound in biological samples (e.g., plasma, tissue homogenates), a protein precipitation or liquid-liquid extraction method should be employed. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan mode (m/z 50-500) and product ion scan mode for fragmentation analysis. For quantitative analysis, Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) should be employed, monitoring the transition from the precursor ion to a specific product ion.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted Fragmentation Pathway.
An In-depth Technical Guide on the Crystal Structure and Properties of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural and synthetic aspects of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct crystallographic data for this specific molecule, this paper presents a comprehensive analysis of its close structural analog, ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate. This analog provides valuable insights into the probable molecular geometry, crystal packing, and intermolecular interactions of the title compound. Furthermore, this guide details the general experimental protocols for the synthesis of imidazo[2,1-b]thiazole derivatives and discusses their potential biological significance.
Introduction to Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Derivatives of this core structure have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The rigid, planar nature of the fused ring system, combined with the potential for diverse substitutions, makes it a privileged scaffold for interacting with various biological targets. The introduction of a nitrophenyl group, as seen in the title compound, is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, potentially enhancing its biological activity.
Crystallographic Analysis of a Close Structural Analog
While a complete single-crystal X-ray diffraction study for this compound is not publicly available, the crystal structure of a closely related analog, ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate , has been determined.[4] This analog differs only at the 3-position, featuring an ethyl carboxylate group instead of a hydroxymethyl group. The crystallographic data for this analog offers the most accurate available approximation of the structural features of the title compound.
Crystal Data and Structure Refinement
The crystallographic parameters for ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate provide a foundational understanding of its solid-state conformation.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁N₃O₄S |
| Formula Weight | 317.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 20.6433(8) |
| b (Å) | 6.9795(3) |
| c (Å) | 20.9482(8) |
| β (°) | 112.440(1) |
| Volume (ų) | 2789.67(19) |
| Z | 8 |
| Temperature (K) | 170 |
| R_gt(F) | 0.0344 |
| wR_ref(F²) | 0.0972 |
| Table 1: Crystal data and structure refinement details for ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate.[4] |
Experimental Protocols
The synthesis of imidazo[2,1-b]thiazole derivatives generally follows a well-established synthetic route. The following protocols are based on generalized methods reported in the literature for similar compounds.
General Synthesis of the Imidazo[2,1-b]thiazole Core
A common and effective method for the synthesis of the 6-phenylimidazo[2,1-b]thiazole scaffold involves the condensation of a 2-aminothiazole derivative with a phenacyl bromide.
Methodology:
-
Reaction Setup: An equimolar mixture of the appropriate 2-aminothiazole and α-haloketone (e.g., 2-bromo-1-(2-nitrophenyl)ethanone) is dissolved in a suitable solvent, such as absolute ethanol.
-
Reaction: The mixture is heated under reflux for a specified period, typically several hours, until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: Upon cooling, the reaction mixture is often poured into cold water or an ice bath to precipitate the product.
-
Purification: The resulting solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture), to yield the pure imidazo[2,1-b]thiazole derivative.
Synthesis of this compound
A specific, though general, method for the preparation of the title compound has been described.[5]
Methodology:
-
Formation of Aldehyde Intermediate: 2-nitrobenzaldehyde and methyl thiocyanate are reacted at high temperature in the presence of sodium hydroxide.[5]
-
Cyclization: The resulting aldehyde intermediate is then reacted with sodium sulfite in ethanol to form the imidazothiazole ring structure.[5]
-
Reduction: Finally, the imidazothiazole intermediate is reduced with sodium borohydride (NaBH₄) to yield this compound.[5]
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is crucial for structural elucidation.
Methodology:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol/DMF) to achieve a saturated or near-saturated solution.[6]
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.[4]
-
Crystal Formation: Over a period of several days to weeks, single crystals of sufficient quality for X-ray analysis may form.
Potential Biological Activity and Signaling Pathways
Derivatives of the imidazo[2,1-b]thiazole and the related imidazo[2,1-b][1][6][7]thiadiazole core have been investigated for a variety of biological activities.[3][8][9] While the specific biological profile of this compound is not extensively documented, the known activities of its analogs suggest potential therapeutic applications.
Reported activities for this class of compounds include:
-
Anti-inflammatory and Analgesic Effects: Some imidazo[2,1-b]thiazole derivatives have shown potent anti-inflammatory and analgesic properties.[1][8]
-
Anticancer Activity: Various substituted imidazoles have been evaluated for their anticancer effects.[1]
-
Antimicrobial and Antiviral Properties: The scaffold is a key component in molecules with demonstrated antibacterial, antifungal, and antiviral efficacy.[3][10]
The mechanism of action for these compounds is diverse and depends on their specific substitution patterns. For instance, anti-inflammatory effects could be mediated through the inhibition of enzymes like cyclooxygenase (COX).
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. While direct crystallographic data for this specific molecule remains to be published, the analysis of its close structural analog provides a robust model for its molecular geometry and packing. The established synthetic routes offer a clear path for its preparation and for the generation of further derivatives for structure-activity relationship studies. The broad spectrum of biological activities associated with the imidazo[2,1-b]thiazole scaffold underscores the importance of continued research into compounds of this type for the development of new therapeutic agents. Future work should focus on obtaining a definitive crystal structure of the title compound and exploring its biological profile in detail.
References
- 1. scialert.net [scialert.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. The crystal structure of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H9N3O3S | CID 25232523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole. Given the emergent interest in imidazo[2,1-b]thiazole derivatives for their potential therapeutic applications, particularly as anti-inflammatory and anti-tumor agents, a thorough understanding of their physicochemical characteristics is paramount for further development.[1] This document outlines the available data, details relevant experimental protocols for characterization, and visualizes key chemical and biological pathways.
While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from data on structurally related compounds and established methodologies for this chemical class. The provided protocols and theoretical frameworks serve as a robust starting point for researchers initiating studies on this molecule.
Chemical Identity and Structure
-
IUPAC Name: (6-(2-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)methanol
-
Molecular Formula: C₁₂H₉N₃O₃S[2]
-
Molecular Weight: 275.28 g/mol
-
CAS Number: 25232523 (CID)[2]
-
Canonical SMILES: C1=CC=C(C(=C1)--INVALID-LINK--[O-])C2=CN3C=CSC3=N2CO
Physicochemical Properties
Quantitative experimental data for the target molecule is limited. The following table summarizes known data and provides representative values from related imidazo[2,1-b]thiazole derivatives to offer a comparative context.
| Property | Value for this compound | Representative Values for Imidazo[2,1-b]thiazole Derivatives |
| Molecular Weight ( g/mol ) | 275.28[2] | 250.34 - 507.41 |
| Melting Point (°C) | Data not available | 160 - 248 °C[3] |
| logP (Octanol/Water) | Predicted: 1.5 - 2.5 (Computationally derived) | Data not available |
| Aqueous Solubility | Predicted: Poorly soluble (Computationally derived) | Data not available |
| pKa (Acid Dissociation Constant) | Predicted: 3.5 - 5.0 (imidazole moiety) (Computationally derived) | Data not available |
Experimental Protocols
The following sections detail the standard experimental methodologies for the synthesis and physicochemical characterization of imidazo[2,1-b]thiazole derivatives.
Synthesis
The synthesis of 6-substituted-imidazo[2,1-b]thiazole derivatives typically follows a well-established pathway involving the condensation of a 2-aminothiazole with an α-haloketone. The hydroxymethyl group at the 3-position can be introduced via various synthetic strategies, such as the use of a suitable starting material or post-cyclization modification.
Protocol:
-
Cyclization: Equimolar amounts of 2-aminothiazole and α-bromo-2-nitroacetophenone are refluxed in a suitable solvent, such as absolute ethanol, for 4-6 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, the reaction mixture is cooled, and the precipitated hydrobromide salt is filtered.
-
Neutralization: The salt is suspended in water and neutralized with a weak base (e.g., sodium bicarbonate solution) to yield the free base.
-
Purification: The crude product is filtered, washed with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol or methanol) to afford the pure 6-(2-nitrophenyl)imidazo[2,1-b]thiazole intermediate.
-
Hydroxymethylation: The intermediate is then subjected to a hydroxymethylation reaction, for example, by reacting with formaldehyde in the presence of a suitable catalyst, to introduce the hydroxymethyl group at the 3-position.
-
Final Purification: The final product is purified by column chromatography or recrystallization.
Physicochemical Characterization
Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. Characteristic peaks for functional groups (e.g., -OH, -NO₂, C=N, C-S) are identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, multiplicities, and coupling constants are used to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.
pKa Determination by Potentiometric Titration: [1]
-
Preparation: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture). The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[1]
-
Acidification: The solution is acidified to a low pH (e.g., pH 2) with a standard solution of HCl.
-
Titration: The solution is titrated with a standardized solution of NaOH, added in small increments.
-
Measurement: The pH of the solution is measured after each addition of titrant, once the reading has stabilized.
-
Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the pH at the half-equivalence point. A minimum of three titrations should be performed for accuracy.[1]
Solubility Determination (Shake-Flask Method):
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Shaking: The suspension is shaken in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP Determination (Shake-Flask Method):
-
Preparation: A solution of the compound is prepared in one of the phases (either n-octanol or water).
-
Partitioning: Equal volumes of pre-saturated n-octanol and water are added to a flask with a known amount of the compound.
-
Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathway
Derivatives of the imidazo[2,1-b]thiazole scaffold have been reported as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] This enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. Inhibition of COX-2 is a major mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
// Nodes membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; pla2 [label="Phospholipase A2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; arachidonic_acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; cox2 [label="COX-2 Enzyme", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; compound [label="3-Hydroxymethyl-6-(2-nitrophenyl)\nimidazo[2,1-b]thiazole", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges membrane -> pla2 [label=" Inflammatory Stimuli "]; pla2 -> arachidonic_acid [arrowhead=vee]; arachidonic_acid -> cox2 [arrowhead=vee]; cox2 -> prostaglandins [arrowhead=vee]; prostaglandins -> inflammation [arrowhead=vee]; compound -> cox2 [arrowhead=tee, style=dashed, color="#EA4335", label=" Inhibition "]; } *enddot Caption: Potential mechanism of action via the COX-2 signaling pathway.
This guide provides a foundational understanding of the physicochemical properties of this compound. The experimental protocols and theoretical considerations presented herein are intended to facilitate further research and development of this promising class of compounds. Direct experimental verification of the predicted properties is highly recommended.
References
Solubility of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in DMSO and ethanol
An In-Depth Technical Guide to Determining the Solubility of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class, a scaffold known for a wide range of pharmacological activities, including potential anti-inflammatory and anti-tumor properties. For drug discovery and development, understanding the solubility of a compound is a critical physicochemical parameter. It influences formulation strategies, bioavailability, and the reliability of in vitro biological assays.
This technical guide provides a comprehensive, standardized protocol for determining the thermodynamic equilibrium solubility of this compound in two common organic solvents: dimethyl sulfoxide (DMSO) and ethanol. While qualitatively described as soluble in organic solvents like DMSO, quantitative data is essential for reproducible research.[1] The methodologies outlined herein are based on the widely accepted shake-flask method, considered the gold standard for solubility measurement.[2][3][4]
Data Presentation: Solubility of this compound
The following table should be used to record the experimentally determined solubility values at a specified temperature (e.g., 25°C).
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| DMSO | |||
| Ethanol |
Molecular Weight of this compound: 291.31 g/mol
Experimental Protocols
This section details the materials, equipment, and procedures for determining the thermodynamic solubility of the target compound.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is designed to measure the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[5][6][7]
1. Materials and Equipment:
-
Compound: this compound (solid, high purity)
-
Solvents: Anhydrous DMSO (≥99.9%), Absolute Ethanol (≥99.5%)
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge capable of holding the vials
-
Calibrated micropipettes and tips
-
Syringe filters (0.22 µm, compatible with the solvent)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
2. Procedure:
-
Compound Addition: Add an excess amount of solid this compound to several glass vials. An excess is critical to ensure a saturated solution is formed; a visible amount of undissolved solid should remain at the end of the experiment.[2][3] A starting amount of ~5-10 mg per 1 mL of solvent is recommended.
-
Solvent Addition: Accurately pipette a defined volume (e.g., 2.0 mL) of the desired solvent (DMSO or ethanol) into each vial containing the compound.
-
Equilibration: Securely cap the vials and place them in a thermomixer or orbital shaker. Agitate the samples at a constant speed (e.g., 300 RPM) and a controlled temperature (e.g., 25°C). The equilibration time is crucial for achieving thermodynamic equilibrium. A minimum of 24 to 48 hours is recommended to ensure the dissolution process is complete.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes at the same controlled temperature.[5]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the collected supernatant through a 0.22 µm syringe filter chemically compatible with the solvent.[5][8]
-
Dilution: Immediately prepare a series of accurate dilutions of the clear, saturated filtrate using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method (see Protocol 2).
-
Quantification: Determine the concentration of the compound in the diluted samples using a suitable analytical method, such as UV-Vis Spectroscopy (detailed in Protocol 2) or HPLC.[5][9]
-
Calculation: Calculate the solubility of the compound by multiplying the concentration measured in the diluted sample by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Protocol 2: Quantification by UV-Vis Spectroscopy
This protocol describes how to determine the compound's concentration using its absorbance of UV-visible light.
1. Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the compound in the relevant solvent (DMSO or ethanol).
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).[10][11] This wavelength will be used for all subsequent measurements as it provides the highest sensitivity.
2. Preparation of Standard Curve:
-
Prepare a high-concentration stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of the solvent.
-
From this stock solution, prepare a series of at least five standard solutions of known concentrations through serial dilution. The concentration range should bracket the expected concentration of the diluted solubility samples.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.[12]
-
Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.
3. Concentration Measurement of Unknowns:
-
Measure the absorbance of the diluted supernatant samples (from Protocol 1, Step 6) at λmax.
-
Use the equation from the standard curve to calculate the concentration (c) of the compound in these diluted samples.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. evotec.com [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. solubilityofthings.com [solubilityofthings.com]
In-Depth Technical Guide: Theoretical and Computational Studies on 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
Disclaimer: As of late 2025, detailed experimental and computational studies specifically focused on 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole are not extensively available in publicly accessible scientific literature. This guide, therefore, presents a comprehensive framework based on established methodologies for the broader class of imidazo[2,1-b]thiazole derivatives. It serves as a roadmap for researchers, scientists, and drug development professionals on how to approach the theoretical and computational investigation of this specific compound, which has been identified as a potential intermediate for anti-inflammatory and anti-tumor drugs.[1]
Introduction to this compound
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, known for a wide range of biological activities including anti-cancer, anti-inflammatory, antiviral, and antimycobacterial properties. The title compound, this compound, incorporates key structural features that suggest significant therapeutic potential:
-
Imidazo[2,1-b]thiazole Core: A rigid, bicyclic system that provides a stable scaffold for substituent interactions with biological targets.
-
6-(2-nitrophenyl) Group: The nitrophenyl moiety can be crucial for various biological interactions and can be a precursor for an amino group, which can serve as a handle for further derivatization or as a key pharmacophoric element.
-
3-Hydroxymethyl Group: This functional group can act as a hydrogen bond donor and/or acceptor, potentially enhancing binding affinity to target proteins.
This guide outlines the theoretical and computational workflows for the characterization and evaluation of this promising molecule.
Theoretical Studies and Synthesis Pathway
A general synthetic route for imidazo[2,1-b]thiazole derivatives involves the reaction of a 2-aminothiazole with an α-haloketone. The synthesis of the title compound can be logically proposed based on this established chemistry.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Synthesis
Protocol for the Synthesis of this compound (Hypothetical):
-
Step 1: Synthesis of 2-Amino-4-(2-nitrophenyl)thiazole. A mixture of 2-nitroacetophenone (1 eq.), thiourea (2 eq.), and iodine (1 eq.) in ethanol is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting solid is filtered, washed with sodium thiosulfate solution and water, and then recrystallized from ethanol to yield the aminothiazole intermediate.
-
Step 2: Synthesis of 3-Chloromethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole. The 2-amino-4-(2-nitrophenyl)thiazole (1 eq.) is reacted with 1,3-dichloroacetone (1.1 eq.) in anhydrous ethanol under reflux for 8-12 hours. The solvent is evaporated under reduced pressure, and the residue is treated with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried.
-
Step 3: Synthesis of this compound. The chloromethyl intermediate (1 eq.) is dissolved in a mixture of acetone and water (3:1). Sodium hydroxide (1.5 eq.) is added, and the mixture is stirred at room temperature for 24 hours. The acetone is removed in vacuo, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is then purified by column chromatography.
Computational Studies Workflow
A standard in silico evaluation of a novel compound involves several stages, from structural analysis to predicting its behavior in a biological system.
References
Methodological & Application
Application Notes and Protocols for 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Derivatives of imidazo[2,1-b]thiazole have been shown to target various cellular pathways, making them promising candidates for drug discovery and development.[6][7][8] This document provides detailed application notes and standardized protocols for the utilization of this compound in a cell culture setting, based on the known activities of structurally related compounds. It is suggested that this compound may serve as an intermediate for the synthesis of anti-inflammatory and anti-tumor drugs.[9]
Compound Information
| Compound Name | This compound |
| Synonyms | [6-(2-nitrophenyl)imidazo[2,1-b]thiazol-3-yl]methanol |
| Molecular Formula | C₁₂H₉N₃O₃S |
| Molecular Weight | 275.29 g/mol |
| CAS Number | Not available |
| Chemical Structure | (Image of the chemical structure would be placed here) |
| Purity | >95% (Recommended for cell-based assays) |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. |
| Storage | Store at -20°C or -80°C as a solid or in solution. Avoid repeated freeze-thaw cycles. |
Postulated Biological Activities
Based on the activities of other imidazo[2,1-b]thiazole derivatives, this compound is hypothesized to exhibit the following biological activities:
-
Anticancer Activity: Many imidazo[2,1-b]thiazole derivatives demonstrate potent cytotoxic effects against a variety of cancer cell lines.[2][10] The mechanisms of action can involve the inhibition of critical signaling pathways necessary for cancer cell proliferation and survival.[2][6]
-
Anti-inflammatory Activity: Several compounds within this class have shown significant anti-inflammatory properties in preclinical models.[2][4]
-
Antimicrobial Activity: A broad spectrum of activity against various pathogenic bacteria and fungi has been reported for this class of compounds.[2][5]
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
This protocol outlines the procedure to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask with complete medium until it reaches 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA, perform a cell count, and determine cell viability.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]
-
Quantitative Data Summary (Hypothetical):
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 48 | 15.2 |
| A549 | 48 | 25.8 |
| HeLa | 48 | 18.5 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to investigate the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Potential Signaling Pathways
Based on studies of related imidazo[2,1-b]thiazole derivatives, potential signaling pathways affected by this compound could include:
-
Microtubule Destabilization: Some imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to act as microtubule-targeting agents, leading to cell cycle arrest and apoptosis.[6]
-
TGF-β Pathway Inhibition: Certain imidazo[2,1-b][2][4][11]thiadiazoles are inhibitors of the Transforming Growth Factor-β (TGF-β) type-I receptor kinase (ALK5), which plays a role in cancer metastasis.[7][8]
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Hypothesized inhibition of the TGF-β/ALK5 signaling pathway.
Disclaimer
The protocols and potential mechanisms of action described in this document are based on the biological activities of structurally related imidazo[2,1-b]thiazole derivatives. The specific effects and optimal experimental conditions for this compound must be determined empirically. It is crucial to perform dose-response studies and appropriate control experiments for each cell line and assay.
References
- 1. This compound | C12H9N3O3S | CID 25232523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PlumX [plu.mx]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in Anticancer Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anticancer activity of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related imidazo[2,1-b]thiazole derivatives and provide a framework for the investigation of this specific compound.
Introduction
The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties. Derivatives of this core structure have been synthesized and evaluated against a range of human cancer cell lines, demonstrating activities such as cytotoxicity, apoptosis induction, and cell cycle arrest. The subject compound, this compound, belongs to this promising class of molecules. The presence of the 2-nitrophenyl group at the 6-position and a hydroxymethyl group at the 3-position suggests potential for unique biological activity and warrants investigation into its anticancer efficacy.
Principle of Action
While the precise mechanism of action for this compound is yet to be elucidated, related imidazo[2,1-b]thiazole derivatives have been reported to exert their anticancer effects through various mechanisms. These include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis through intrinsic and extrinsic pathways. It is hypothesized that the nitrophenyl moiety may influence the molecule's interaction with specific cellular targets.
Data Presentation: Anticancer Activity of Structurally Related Imidazo[2,1-b]thiazole Derivatives
To provide a rationale for investigating this compound, the following table summarizes the in vitro anticancer activity (IC50 values) of several related 6-phenyl-imidazo[2,1-b]thiazole derivatives against various human cancer cell lines.
| Compound ID | R-group (at phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-Cl | A549 (Lung) | 1.08 | [1] |
| Derivative B | 4-F | MIAPaCa-2 (Pancreatic) | 4.2 | [2] |
| Derivative C | 4-OCH3 | MCF-7 (Breast) | 5.6 | [3] |
| Derivative D | 2,4-diCl | HeLa (Cervical) | 3.2 | [1] |
| Derivative E | H | A375P (Melanoma) | Sub-micromolar |
This table is a representative summary from various sources and is intended to highlight the potential of the imidazo[2,1-b]thiazole scaffold.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the compound.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Caption: Experimental workflow for anticancer evaluation.
Caption: Putative signaling pathways for imidazo[2,1-b]thiazoles.
References
Application Notes and Protocols for 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole as a Potential Antimicrobial Agent
Topic: Using 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole as an Antimicrobial Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities.[1] Derivatives of this scaffold have been extensively investigated and have demonstrated significant potential as antibacterial, antifungal, antitubercular, and antiviral agents.[1][2][3][4][5] The subject of this document, this compound, belongs to this promising class of compounds. While specific antimicrobial data for this particular derivative is not extensively documented in publicly available literature, this application note provides a comprehensive overview of the known antimicrobial activities of structurally related imidazo[2,1-b]thiazole derivatives, along with detailed protocols for its evaluation as a novel antimicrobial agent. The provided methodologies are based on established practices for this class of compounds.
Antimicrobial Spectrum of Imidazo[2,1-b]thiazole Derivatives
Derivatives of the imidazo[2,1-b]thiazole ring system have shown a broad spectrum of activity against various pathogenic microorganisms. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the fused ring system.
Antibacterial Activity
Numerous studies have reported the efficacy of imidazo[2,1-b]thiazole derivatives against both Gram-positive and Gram-negative bacteria.[6] Some compounds have exhibited potent activity against drug-resistant strains, highlighting their potential to address the growing challenge of antibiotic resistance.[6]
Antifungal Activity
In addition to antibacterial properties, many imidazo[2,1-b]thiazole analogues have demonstrated significant antifungal activity.[7] Certain derivatives have shown high selectivity and potent inhibition of fungal pathogens like Candida albicans.[2][3][7]
Quantitative Antimicrobial Data of Representative Imidazo[2,1-b]thiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of imidazo[2,1-b]thiazole derivatives against various microorganisms, as reported in the literature. This data provides a benchmark for the potential efficacy of this compound.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Imidazole-fused imidazo[2,1-b][1][2][8]thiadiazole analogue | Candida albicans | 0.16 | [7] |
| Imidazole derivative bearing imidazo[2,1-b][1][2][8]thiadiazole moiety | Gram-positive and drug-resistant bacteria | 1-4 | [6] |
| Pyrazole derivative with imidazo[2,1-b][1][2][8]thiadiazole moiety | Gram-positive bacteria | 4-64 | [9] |
| Isobenzofuran-based imidazo[2,1-b][1][2][8]thiadiazole derivative | E. coli, S. aureus, M. smegmatis, C. albicans | 0.14-0.59 mM | [3] |
| 3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H- benzo[3][8]imidazo[2,1-b][1][2]thiazine | Aspergillus niger K 9 | 15.62 | [10] |
Experimental Protocols
This section provides a detailed methodology for the preliminary antimicrobial screening and determination of the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for antimicrobial susceptibility testing.
1. Materials:
- This compound
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
- Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
- Negative control (vehicle, e.g., DMSO)
- Spectrophotometer or microplate reader
2. Preparation of Inoculum: a. Grow microbial cultures overnight in appropriate broth at 37°C for bacteria or 30°C for fungi. b. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Preparation of Test Compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.
4. Assay Procedure: a. Add 100 µL of the appropriate broth to each well of a 96-well plate. b. Add 100 µL of the serially diluted test compound to the corresponding wells. c. Add 10 µL of the prepared microbial inoculum to each well. d. Include a positive control (broth with inoculum and standard antimicrobial) and a negative control (broth with inoculum and solvent). Also include a sterility control (broth only). e. Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
5. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Experimental Workflow for Antimicrobial Evaluation
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b] [1,3,4]thiadiazole Moiety as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for In Vivo Studies with 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the in vivo evaluation of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, a novel heterocyclic compound. The imidazo[2,1-b]thiazole scaffold is a recognized pharmacophore present in molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The presence of the 2-nitrophenyl moiety suggests potential for anticancer and anti-inflammatory activities, which will be the focus of the experimental designs detailed herein.
These protocols are intended as a foundational framework. Researchers are encouraged to adapt and optimize these methodologies based on emerging in vitro data and the specific physicochemical properties of the compound.
Hypothesized Mechanism of Action
Based on the activities of structurally related imidazo[2,1-b]thiazole derivatives, we hypothesize that this compound may exert its therapeutic effects through one of two primary signaling pathways:
-
Anti-inflammatory Activity: Inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.
-
Anticancer Activity: Inhibition of key kinases in oncogenic signaling pathways, such as the RAF-MEK-ERK cascade, or through disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[2][5]
The following protocols are designed to evaluate the in vivo efficacy of the compound based on these hypothesized mechanisms.
Data Presentation
All quantitative data from the following in vivo studies should be summarized in clear, well-structured tables for ease of comparison and interpretation.
Table 1: Formulation Composition and Physicochemical Properties
| Formulation ID | Vehicle Composition | Compound Concentration (mg/mL) | pH | Osmolality (mOsm/kg) | Appearance |
| F1 | 0.5% Carboxymethylcellulose (CMC) in Saline | 1, 5, 10 | 7.2 - 7.4 | 280 - 310 | Homogeneous suspension |
| F2 | 10% DMSO, 40% PEG400, 50% Saline | 1, 5, 10 | 7.0 - 7.5 | 300 - 350 | Clear solution |
| F3 | Corn Oil | 1, 5, 10 | N/A | N/A | Suspension |
Table 2: Acute Oral Toxicity Study (OECD 423) Results
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations | Body Weight Change (%) |
| 300 | 3 | |||
| 2000 | 3 | |||
| Vehicle Control | 3 |
Table 3: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | - | 0 | ||
| Compound | 10 | |||
| Compound | 25 | |||
| Compound | 50 | |||
| Diclofenac | 10 |
Table 4: Anticancer Efficacy in Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) - Day 0 | Mean Tumor Volume (mm³) - Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | |||
| Compound | 25 | ||||
| Compound | 50 | ||||
| Positive Control | - |
Table 5: Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |
| IV | 5 | 100 | ||||
| PO | 20 |
Experimental Protocols
Acute Oral Toxicity Study
This protocol is based on the OECD 423 guideline for the acute toxic class method.[6][7][8]
-
Objective: To determine the acute oral toxicity of the compound and to identify the dose range for subsequent efficacy studies.
-
Animal Model: Female Wistar rats (8-12 weeks old).
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of the compound, starting with 300 mg/kg, to a group of 3 rats.
-
Observe animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Record body weights on days 0, 7, and 14.
-
If no mortality is observed at 300 mg/kg, a higher dose of 2000 mg/kg is administered to a new group of 3 rats.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and well-characterized model of acute inflammation.[1][9][10]
-
Objective: To evaluate the anti-inflammatory activity of the compound.
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Divide animals into groups (n=6 per group): Vehicle control, compound-treated groups (e.g., 10, 25, 50 mg/kg), and a positive control group (e.g., Diclofenac, 10 mg/kg).
-
Administer the compound or vehicle orally 1 hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.[10]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
In Vivo Anticancer Activity: Human Tumor Xenograft Model
This model is widely used to assess the efficacy of anticancer agents in a living organism.
-
Objective: To evaluate the in vivo antitumor efficacy of the compound.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old).
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., a relevant cell line identified from in vitro screening) into the flank of each mouse.[11]
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, compound-treated groups (e.g., 25, 50 mg/kg), and a positive control group (a standard-of-care chemotherapeutic agent).[11]
-
Administer the compound or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a predetermined schedule for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Pharmacokinetic (PK) Study
This study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[12][13]
-
Objective: To determine the key pharmacokinetic parameters of the compound in vivo.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Divide mice into two main groups for intravenous (IV) and oral (PO) administration.
-
For the IV group, administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
For the PO group, administer a single dose (e.g., 20 mg/kg) via oral gavage.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[12]
-
Process blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Mandatory Visualizations
Caption: A high-level overview of the in vivo experimental workflow.
Caption: Hypothesized inhibition of the COX-2 pathway by the compound.
Caption: Hypothesized inhibition of the RAF-MEK-ERK pathway by the compound.
References
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. google.com [google.com]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Imidazo[2,1-b]thiazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized high-throughput screening (HTS) protocols for the efficient evaluation and identification of lead compounds from imidazo[2,1-b]thiazole libraries. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Anticancer Activity Screening
Derivatives of imidazo[2,1-b]thiazole have shown significant cytotoxic effects against a multitude of cancer cell lines.[2] A common mechanism of action involves the inhibition of crucial signaling pathways responsible for cancer cell proliferation, survival, and metastasis.[1][2]
Cell-Based Antiproliferative Assays
Cell-based assays are fundamental in identifying compounds that inhibit cancer cell growth. The Sulforhodamine B (SRB) and MTT assays are robust and widely used methods for this purpose.
The following tables summarize the in vitro anticancer activity of selected imidazo[2,1-b]thiazole and related derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Cytotoxic Activity of Imidazo[2,1-b][1][3][4]thiadiazole Derivatives against MCF-7 Breast Cancer Cells [1]
| Compound | IC50 (µM) |
| 3a | 52.62 |
| 3c | 35.81 |
| 3d | 61.74 |
| Cisplatin (Standard) | 67.67 |
Table 2: Cytotoxic Activity of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines [1]
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Table 3: Anti-proliferative Activity of Imidazo[2,1-b]thiazole-linked Thiadiazole Conjugates against HepG2 Cells [5]
| Compound | IC50 (µg/mL) |
| 12 | 12.73 ± 1.36 |
| Doxorubicin (Standard) | 3.56 ± 0.46 |
This protocol describes a cell-based assay to determine the cytotoxic effects of imidazo[2,1-b]thiazole compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A375P)
-
Complete growth medium (specific to the cell line)
-
Imidazo[2,1-b]thiazole compound library dissolved in DMSO
-
96-well microplates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Addition: Add serial dilutions of the imidazo[2,1-b]thiazole compounds (typically from a stock solution in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.[1]
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.[1]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[1]
-
Solubilization: Air-dry the plates and add Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Biochemical Kinase Assays
A key mechanism for the anticancer effects of some imidazo[2,1-b]thiazole derivatives is the inhibition of protein kinases like Focal Adhesion Kinase (FAK), which are pivotal for cancer cell proliferation and migration.[1]
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for inhibitors of FAK.
Materials:
-
FAK enzyme
-
Biotinylated substrate peptide
-
ATP
-
Imidazo[2,1-b]thiazole compound library dissolved in DMSO
-
384-well plates
-
LANCE® Ultra Europium-labeled anti-phosphotyrosine antibody
-
APC-labeled streptavidin
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Dispensing: Dispense the imidazo[2,1-b]thiazole compounds into the 384-well plates.[1]
-
Enzyme and Substrate Addition: Add the FAK enzyme and the biotinylated substrate to the wells.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[1]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]
-
Detection: Stop the reaction and add the detection reagents (europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin).[1]
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.[1]
-
Data Acquisition: Read the plate on a TR-FRET microplate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values for the test compounds.
Antimicrobial Activity Screening
Imidazo[2,1-b]thiazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria, including Mycobacterium tuberculosis.[1][6]
Data Presentation: Antitubercular Activity
Table 4: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives against Mycobacterium tuberculosis H37Ra [6][7]
| Compound | IC50 (µM) | IC90 (µM) |
| IT10 | 2.32 | 7.05 |
| IT06 | 2.03 | 15.22 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)[1][8]
This protocol is widely used for determining the Minimum Inhibitory Concentration (MIC) of compounds against various bacteria.[1]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus, M. tuberculosis H37Rv)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)
-
Imidazo[2,1-b]thiazole compound library dissolved in DMSO
-
96-well microplates
-
Alamar Blue reagent
-
Positive control antibiotic (e.g., Ciprofloxacin, Isoniazid)
-
Microplate reader
Procedure:
-
Plate Preparation: Add sterile water to the outer wells of a 96-well plate to prevent evaporation.[1]
-
Compound Dilution: Prepare serial dilutions of the test compounds in the microplate.[1]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and add it to each well containing the test compound. Include a growth control (no compound) and a sterile control (no bacteria).[1]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 7 days for M. tuberculosis).[1]
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well.[1]
-
Re-incubation: Incubate the plates for an additional 24 hours.[1]
-
Data Acquisition: Read fluorescence (ex: 560 nm, em: 590 nm) or absorbance (570 nm and 600 nm). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
Data Analysis: The MIC is the lowest compound concentration that prevents this color change.
Anti-Inflammatory Activity Screening
Several imidazo[2,1-b]thiazole derivatives have shown potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9]
Data Presentation: COX-2 Inhibitory Activity
Table 5: In-vitro COX-1 and COX-2 Enzyme Inhibition Data for Imidazo[2,1-b]thiazole Derivatives [8][9]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | >100 | 0.08 | >1250 |
| 6b | >100 | 0.12 | >833 |
| 6c | 31.5 | 0.16 | 196.8 |
| 6d | >100 | 0.09 | >1111 |
| Celecoxib (Standard) | 15.2 | 0.05 | 304 |
Experimental Protocol: Chemiluminescent COX Inhibition Assay[10]
This protocol describes an enzyme-based chemiluminescent assay to determine the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Luminol-based detection reagent
-
Imidazo[2,1-b]thiazole compound library dissolved in DMSO
-
96-well white microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare enzyme solutions (COX-1 or COX-2) and substrate solutions as per the assay kit instructions.
-
Compound Addition: Add test compounds and controls to the wells of a 96-well plate.
-
Enzyme Addition: Add the respective COX isoenzyme to the wells and incubate briefly.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Generation: The reaction produces prostaglandin G2 (PGG2), and the peroxidase activity of COX converts a luminol-based substrate, generating a light signal.
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemiluminescent high-throughput microassay applied to imidazo[2,1-b]thiazole derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stock Solutions of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic organic compound with potential applications in drug discovery, particularly as an intermediate for anti-inflammatory and anti-tumor drugs. Accurate and reproducible biological assay results are critically dependent on the correct preparation and handling of stock solutions of this compound. This document provides a detailed protocol for the preparation, storage, and use of stock solutions of this compound to ensure consistency and reliability in experimental workflows.
Chemical Properties
This compound is a yellow solid. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, and it is insoluble in water[1].
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N₃O₃S | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | ~150-152°C | [1] |
| Solubility | Soluble in DMSO and dichloromethane; Insoluble in water. | [1] |
| CAS Number | 925437-85-0 |
Recommended Protocol for Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. High-concentration stock solutions are recommended to minimize the final concentration of the organic solvent in assays, which is crucial to avoid solvent-induced artifacts[2].
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight ≈ 275.28 g/mol ): Mass (mg) = 0.010 mol/L x 0.001 L x 275.28 g/mol x 1000 = 2.75 mg
-
Weigh the compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance.
-
Dissolve in DMSO:
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Gently vortex the tube until the compound is completely dissolved[3]. Avoid vigorous mixing that may introduce air bubbles[3].
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aid dissolution (if necessary): If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for several minutes[3]. Gentle warming (e.g., in a 37°C water bath) can also be used, but caution is advised as heat may degrade some compounds[3].
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[2][3].
-
Store the aliquots in tightly sealed containers at -20°C or -80°C, protected from light[2][4]. DMSO is hygroscopic and will readily absorb water from the atmosphere, so proper sealing is critical[3][5][6].
-
Preparation of Working Solutions
Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers[3]. To mitigate this, it is recommended to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium[3]. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and a vehicle control (assay media with the same final DMSO concentration) should be included in all experiments[3][4].
Protocol for Serial Dilution:
-
Start with your 10 mM stock solution in 100% DMSO.
-
Label a series of sterile microcentrifuge tubes for each desired concentration.
-
To create a 10-fold serial dilution, add 90 µL of 100% DMSO to all tubes except the first one.
-
Transfer 10 µL from the 10 mM stock solution to the second tube to get a 1 mM solution. Mix thoroughly.
-
Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer. This will create a series of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM) in 100% DMSO.
-
To prepare the final working solutions, dilute a small volume of each DMSO stock into the assay medium to achieve the desired final compound concentration and a low, consistent final DMSO concentration (e.g., 0.1%)[3].
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Excellent dissolving power for a broad spectrum of compounds; miscibility with aqueous media[3]. |
| Stock Concentration | 10-100 mM | Allows for large dilution factors, minimizing final DMSO concentration in assays[2]. |
| Storage Temperature | -20°C or -80°C | Maintains integrity and stability of the stock solution[2][3][4]. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound[2][3]. |
| Final DMSO in Assay | < 0.5% | High concentrations of DMSO can be toxic to cells and interfere with assay components[3][4]. |
Experimental Workflow Diagram
Caption: Workflow for stock solution preparation and dilution.
Safety Precautions
-
There are no detailed safety studies for this compound. Therefore, standard laboratory safety procedures should be followed[1].
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, to prevent skin contact or inhalation[1].
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid exposure to high temperatures or open flames[1].
-
Store and handle the compound properly to prevent environmental contamination[1].
References
Application Notes and Protocols: 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][3][4] A significant portion of their therapeutic potential stems from their ability to selectively inhibit key enzymes involved in various disease pathways. While specific data on the enzymatic targets of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole is not extensively documented in publicly available literature, its structural features suggest potential utility as an intermediate for creating anti-inflammatory and anti-tumor drugs.[5] This document provides a generalized framework for utilizing this compound in enzyme inhibition assays, drawing upon established protocols for analogous imidazo[2,1-b]thiazole derivatives.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and development. They are designed to identify and characterize substances that interfere with enzyme activity. By measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor, researchers can determine the inhibitor's potency and mechanism of action. Common parameters derived from these assays include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Inhibitory Activities of Imidazo[2,1-b]thiazole Derivatives
To illustrate the potential of the imidazo[2,1-b]thiazole scaffold, the following table summarizes the reported inhibitory activities of various derivatives against different enzymes.
| Compound Class | Target Enzyme | Key Derivative Example | IC50 Value | Reference |
| Imidazo[2,1-b]thiazole Analogs | COX-2 | N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | 0.08 µM | [6] |
| 3,6-diphenylimidazo[2,1-b]thiazol-5-amine Derivatives | 15-Lipoxygenase (15-LOX) | Derivative 5a | 11.5 µM | [7] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole Derivatives | Mycobacterium tuberculosis (Mtb) H37Ra | 4-nitro phenyl substituted derivative (IT10) | 2.32 µM (IC50), 7.05 µM (IC90) | [3] |
| Imidazo[2,1-b][3][6][8]thiadiazole Derivatives | ALK5 | 2-(5-((2-cyclopropyl-6-(4-fluorophenyl) imidazo [2,1-b][3][6][8]thiadiazol-5-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetic acid | 0.0012 µM | [9] |
Experimental Protocols
The following are generalized protocols for evaluating the inhibitory effects of this compound. The specific conditions, such as buffer composition, substrate concentration, and detection method, will need to be optimized for the particular enzyme under investigation.
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol outlines the fundamental steps for determining the IC50 value of a test compound against a purified enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
This compound (test compound)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplate
-
Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the stock solution to be tested.
-
Assay Setup: In a 96-well microplate, add the following to designated wells:
-
Blank: Assay buffer and substrate.
-
Negative Control: Assay buffer, enzyme, and vehicle (DMSO).
-
Positive Control: Assay buffer, enzyme, and a known inhibitor.
-
Test Compound: Assay buffer, enzyme, and various concentrations of this compound.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol for Cyclooxygenase (COX) Inhibition Assay (Chemiluminescent)
This protocol is adapted from methods used to evaluate other imidazo[2,1-b]thiazole derivatives as COX inhibitors.[6]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Chemiluminescent COX inhibitor screening assay kit
-
Arachidonic acid (substrate)
-
Test compound and controls
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the chemiluminescent assay kit.
-
In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound (this compound) at various concentrations, a known COX inhibitor (e.g., celecoxib for COX-2), or the vehicle control.
-
Incubate the plate at room temperature for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a pro-inflammatory pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. PlumX [plu.mx]
Application Notes and Protocols for Molecular Docking of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The imidazo[2,1-b]thiazole scaffold is a significant heterocyclic framework in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The specific derivative, 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, holds therapeutic promise due to its structural features. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This document provides a detailed protocol for performing molecular docking studies on this compound to elucidate its potential mechanism of action and guide further drug development efforts.
Experimental Protocols
A generalized workflow for molecular docking studies of imidazo[2,1-b]thiazole derivatives involves several key steps, from target selection and preparation to ligand setup, docking execution, and result analysis.
Target Protein Selection and Preparation
-
Target Identification: The selection of a target protein is paramount and is typically based on the therapeutic area of interest. For imidazo[2,1-b]thiazole derivatives, common targets include kinases, enzymes involved in microbial pathogenesis, and proteins implicated in cancer pathways.[1][2][5] For instance, Glypican-3 (GPC-3) has been a target for hepatocellular carcinoma, and pantothenate synthetase is a target in Mycobacterium tuberculosis.[1][2]
-
Protein Structure Retrieval: The 3D structure of the target protein can be obtained from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Removal of Unnecessary Moieties: Water molecules, co-ligands, and ions not essential for the binding interaction are typically removed.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for establishing correct hydrogen bonding networks.
-
Charge Assignment: Appropriate charges are assigned to the protein atoms.
-
Software: Tools like AutoDockTools, Chimera, or PyMOL are commonly used for protein preparation.
-
Ligand Preparation
-
Ligand Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Structure Conversion and Energy Minimization: The 2D structure is converted to a 3D structure. To obtain a low-energy and stable conformation, the ligand's geometry is optimized using computational chemistry software and force fields like MMFF94.
-
Charge and Torsion Angle Assignment: Gasteiger charges are calculated, and rotatable bonds are defined for the ligand.
-
Software: Software such as Avogadro, PyRx, or AutoDockTools can be utilized for ligand preparation.
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction servers.
-
Docking Algorithm: Various docking algorithms, such as the Lamarckian Genetic Algorithm used in AutoDock, are employed to explore different conformations and orientations of the ligand within the protein's active site.
-
Execution: The docking simulation is run using software like AutoDock Vina, PyRx, or MOE (Molecular Operating Environment).[6][7] These programs calculate the binding affinity (usually in kcal/mol) for different ligand poses.
-
Software: AutoDock Vina is a widely used and efficient open-source docking program.
Analysis of Docking Results
-
Binding Affinity Evaluation: The docking results are ranked based on their predicted binding energies. More negative values indicate a higher binding affinity.
-
Interaction Analysis: The best-ranked poses are visually inspected to analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Visualization: The protein-ligand complex is visualized using software like PyMOL or Discovery Studio to understand the key amino acid residues involved in the binding.
Data Presentation
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| Imidazo[2,1-b]thiazole-linked thiadiazoles | Glypican-3 (GPC-3) | -6.90 to -10.30 | Hydrogen bonding, pi-stacking | [1] |
| Benzo[d]imidazo[2,1-b]thiazole derivatives | Pantothenate synthetase (Mtb) | Not specified | Putative binding pattern analysis | [2][8] |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | -89.44 to -117.41 | Hydrogen bonding | [9][10] |
| 2,6-diaryl-imidazo[2,1-b][1][9][11]thiadiazoles | Cyclooxygenases (COX-1/COX-2) | Not specified | Higher inhibition of COX-2 | [3] |
| 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | DprE1 enzyme (Mtb) | -5.9 to -6.2 | Potent binding affinities | [5] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a molecular docking study.
Caption: Molecular Docking Experimental Workflow.
References
- 1. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my primary condensation reaction between 2-amino-4-(hydroxymethyl)thiazole and 2-bromo-1-(2-nitrophenyl)ethan-1-one consistently low?
A1: Low yields in the Hantzsch-type condensation for imidazo[2,1-b]thiazole synthesis are a common issue. Several factors could be contributing to this problem. Refer to the table below for potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Increase reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). - Increase reaction temperature. Refluxing in a higher boiling point solvent like ethanol or DMF can improve yields.[1] - Use a mild base (e.g., NaHCO₃, K₂CO₃) to neutralize the HBr formed during the reaction, which can inhibit the reaction. |
| Side Reactions | - Formation of isomeric products can occur. Optimize the reaction temperature; sometimes lower temperatures favor the desired isomer. - The hydroxymethyl group may undergo side reactions. Consider protecting the hydroxyl group (e.g., as a silyl ether or an ester) before the condensation and deprotecting it afterward. |
| Reagent Purity | - Ensure the purity of both 2-amino-4-(hydroxymethyl)thiazole and 2-bromo-1-(2-nitrophenyl)ethan-1-one. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary. |
| Solvent Choice | - The polarity of the solvent can significantly impact the reaction. If using ethanol, consider trying other solvents like isopropanol, acetonitrile, or dimethylformamide (DMF). |
Q2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these byproducts and how can I minimize them?
A2: The formation of multiple byproducts is often due to side reactions or the presence of impurities. The primary byproducts could be unreacted starting materials, polymeric materials, or regioisomers.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting multiple byproducts.
-
Minimization Strategies:
-
Purify Starting Materials: As mentioned in Q1, ensure the purity of your reactants.
-
Control Temperature: Run the reaction at a lower temperature to reduce the rate of side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiazole ring.
-
Purification: Employ column chromatography with a carefully selected solvent gradient to separate the desired product from byproducts.
-
Q3: The final product, this compound, is difficult to crystallize. What can I do?
A3: Crystallization can be challenging for novel compounds. If direct crystallization from the reaction mixture or after initial purification is unsuccessful, consider the following techniques:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane, ethyl acetate/petroleum ether).
-
Slow Evaporation: Dissolve the purified product in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a solution of your compound in a small open vial, and place this vial inside a larger sealed container with a more volatile solvent in which your compound is insoluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting crystallization.
-
Seeding: If you have a small amount of crystalline material, use it as a seed crystal to induce crystallization in a supersaturated solution.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is a two-step synthesis. The first step is the synthesis of the imidazo[2,1-b]thiazole core via the condensation of a 2-aminothiazole derivative with an α-haloketone. Subsequent functional group manipulations, if necessary, would follow. For this specific molecule, the synthesis would typically involve the reaction of 2-amino-4-(hydroxymethyl)thiazole with 2-bromo-1-(2-nitrophenyl)ethan-1-one.
-
General Synthetic Pathway:
Caption: General synthesis of the target compound.
Q2: What are some alternative synthetic routes to the imidazo[2,1-b]thiazole core?
A2: While the Hantzsch-type synthesis is common, other methods have been developed. One notable alternative is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[2] This one-pot reaction involves an aldehyde, an isocyanide, and a 2-aminothiazole, offering a more convergent and often quicker route to substituted imidazo[2,1-b]thiazoles.[2]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety procedures should be followed. Specifically:
-
α-Haloketones: These compounds are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use flammable solvents like ethanol and DMF in a fume hood away from ignition sources.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-amino-4-(hydroxymethyl)thiazole (1.0 eq)
-
2-bromo-1-(2-nitrophenyl)ethan-1-one (1.0 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃) (1.1 eq)
Procedure:
-
To a solution of 2-amino-4-(hydroxymethyl)thiazole in anhydrous ethanol, add sodium bicarbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-bromo-1-(2-nitrophenyl)ethan-1-one in anhydrous ethanol dropwise to the reaction mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid precipitate (NaBr) and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
References
Stability of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in aqueous solutions
Welcome to the dedicated technical support guide for 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in aqueous experimental settings. Given the limited direct literature on the aqueous stability of this specific molecule, this guide synthesizes information from its constituent chemical classes—imidazo[2,1-b]thiazoles and nitroaromatic compounds—to offer field-proven insights and troubleshooting advice.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is reported to be insoluble in water.[1] For experimental purposes requiring an aqueous medium, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dichloromethane, before preparing a stock solution that can be further diluted in your aqueous buffer.[1] Always perform a solubility test to determine the maximum achievable concentration in your specific experimental buffer without causing precipitation.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: The imidazo[2,1-b]thiazole core is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: The presence of a nitroaromatic group suggests potential photosensitivity. Nitroaromatic compounds can undergo photolysis, especially when exposed to UV light.[2][3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidizing Agents: The presence of strong oxidizing agents may lead to degradation of the molecule.
Q3: How should stock solutions of this compound be prepared and stored?
A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO. We recommend the following procedure:
-
Dissolve the solid compound in the chosen organic solvent to a high concentration (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Use amber-colored vials or wrap vials in aluminum foil.
When preparing working solutions, thaw an aliquot and dilute it into your aqueous experimental buffer immediately before use.
II. Troubleshooting Guide
This guide provides a problem-and-solution framework for common experimental issues encountered when working with this compound in aqueous environments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Precipitation of the compound upon dilution into aqueous buffer. | The compound's low aqueous solubility has been exceeded. | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay. 2. Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO) can improve solubility. However, be mindful of the solvent's potential effects on your biological system. 3. Perform a solubility test: Systematically determine the maximum solubility in your specific buffer by preparing serial dilutions and observing for precipitation. |
| Loss of biological activity or inconsistent results over time. | The compound may be degrading in the aqueous working solution. | 1. Prepare fresh working solutions: Always prepare working solutions immediately before each experiment from a frozen stock. Avoid using working solutions that have been stored for extended periods, even at 4°C. 2. Protect from light: Conduct experiments under subdued lighting conditions and store all solutions containing the compound in light-protected containers. The nitroaromatic moiety is a known photosensitive group.[2][3][4] 3. Control the pH: Ensure your aqueous buffer is within a stable pH range, typically between 6 and 8, to minimize the risk of acid- or base-catalyzed hydrolysis of the imidazo[2,1-b]thiazole ring. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | This is indicative of compound degradation, potentially through photolysis or hydrolysis. | 1. Analyze a freshly prepared sample: Use a sample prepared immediately from the solid compound as a reference (time zero) to compare against samples that have been incubated in your aqueous buffer. 2. Conduct a forced degradation study: To identify potential degradation products, intentionally expose the compound to harsh conditions (e.g., strong acid, strong base, UV light, high temperature) and analyze the resulting solutions. This can help in identifying the degradation peaks in your experimental samples. 3. Review the degradation pathways: The nitro group on the phenyl ring can be a site for photolytic reactions, potentially leading to the formation of nitrophenols or other related species.[3] |
| Color change of the solution over time. | A color change, often to a deeper yellow or brown, can be a visual indicator of degradation, particularly for nitroaromatic compounds. | 1. Correlate with activity: If a color change is observed, immediately assess the biological activity of the solution to determine if the change corresponds to a loss of efficacy. 2. Implement stricter storage and handling: This observation reinforces the need to protect the compound from light and to use freshly prepared solutions for all experiments. |
III. Experimental Protocols & Methodologies
Protocol 1: Preparation of a Working Aqueous Solution from a DMSO Stock
This protocol provides a step-by-step method for preparing a diluted aqueous solution of this compound for biological assays.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the required amount of solid this compound.
-
Dissolve it in anhydrous DMSO to a final concentration of 20 mM.
-
Aliquot into light-protected, single-use microcentrifuge tubes.
-
Store at -80°C.
-
-
Prepare the Working Solution:
-
Thaw one aliquot of the 20 mM stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Add the required volume of the stock solution to your pre-warmed (if applicable) aqueous experimental buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to facilitate rapid mixing and prevent localized precipitation.
-
Ensure the final concentration of DMSO in the working solution is at a level that does not affect your experimental system (typically ≤ 0.5%).
-
Use the working solution immediately.
-
Caption: Workflow for preparing stock and working solutions.
IV. Potential Degradation Pathways
While specific degradation pathways for this compound have not been explicitly documented in the literature, we can hypothesize potential routes based on its chemical structure. The presence of the nitroaromatic moiety is of particular concern for photostability.
Caption: Hypothesized degradation pathways for the compound.
The direct photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various intermediates, including nitrophenols and nitrite ions.[4] Therefore, it is imperative to minimize light exposure during all stages of experimentation.
V. References
-
Zhao, Z., Gu, L., & Chen, J. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
-
Gu, L., Zhao, Z., & Chen, J. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(4), 598-604.
-
Zhao, Z., & Chen, J. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(3), 524-528.
-
Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society, 146(15), 10407–10417.
-
This compound. ChemBK. Retrieved from --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole to assess its impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a heterocyclic organic compound.[1] While specific studies on this exact molecule are limited, the imidazo[2,1-b]thiazole scaffold is a core structure in molecules with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The presence of a 2-nitrophenyl group suggests that the compound is a nitroaromatic derivative.[4]
Q2: What is the potential mechanism of action for a nitroaromatic compound like this?
Nitroaromatic compounds can exert biological effects through various mechanisms. A key pathway involves the bioreduction of the nitro group, which can lead to the formation of nitro anion radicals.[5] This process can react with molecular oxygen to generate superoxide anions, leading to oxidative stress.[5][6] The toxic effects of many nitroaromatic compounds are linked to this induction of reactive oxygen species (ROS).[6][7][8]
Q3: How do I determine a starting concentration range for my cell viability experiments?
For novel compounds, it is recommended to start with a broad concentration range, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar). A typical strategy is to test concentrations that are significantly higher than what might be expected in vivo to establish a dose-response curve. Dose-response studies should then be followed by experiments using more narrowly spaced concentrations around the responsive range to accurately determine values like the IC50.[9]
Q4: My compound is colored. Will this interfere with colorimetric assays like MTT?
Yes, colored compounds can interfere with absorbance readings in colorimetric assays. It is crucial to include control wells containing the compound in cell-free media to measure its intrinsic absorbance. This background value can then be subtracted from the readings of the experimental wells.[10] If the interference is significant, consider using non-colorimetric assays such as fluorescence-based or luminescence-based methods.
Q5: I'm observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations. What could be the cause?
This is a common artifact in cell viability assays.[11] Potential causes include:
-
Compound Precipitation: At high concentrations, the compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to artificially inflated viability signals.[11]
-
Direct Chemical Interference: The compound itself might be chemically reducing the assay reagent (e.g., MTT), leading to a color change that is independent of cellular metabolic activity.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the multi-well plate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.[11]- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or water instead.[10]- Calibrate pipettes regularly and ensure proper pipetting technique. |
| Low signal or absorbance values | - Low cell density- Insufficient incubation time with the assay reagent | - Determine the optimal cell seeding density for your cell line and assay duration.[12]- Optimize the incubation time for the assay reagent. |
| High background signal | - Reagent contamination- Compound interference- Media components (e.g., phenol red) | - Use sterile techniques when handling reagents.[10]- Run controls with the compound in cell-free media to check for direct reaction with the assay reagent.[10]- Consider using phenol red-free media for the assay.[10] |
| Compound solubility issues | - Precipitation of the compound in the culture medium | - Visually inspect wells for any signs of precipitation.- Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and non-toxic to the cells.[11]- Consider using alternative formulation strategies if solubility remains an issue. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Culture cells to the exponential growth phase.[13]
-
Trypsinize and create a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle controls (medium with the same concentration of solvent).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Template for Recording Cell Viability Data (e.g., MTT Assay)
| Concentration (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean (% Viability) | Standard Deviation |
| Vehicle Control | 100 | 100 | 100 | 100 | 0.0 |
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 2: Summary of IC50 Values at Different Time Points
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C |
Visualizations
References
- 1. This compound | C12H9N3O3S | CID 25232523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. scielo.br [scielo.br]
- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. youtube.com [youtube.com]
Overcoming solubility issues with 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Solubility Profile
Q1: What is the general solubility of this compound?
A1: this compound is a yellow solid that is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, but it is insoluble in water.[1] Its solubility in other common laboratory solvents may vary.
Troubleshooting Dissolution Issues
Q2: I am having difficulty dissolving the compound in my desired solvent. What steps can I take?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solution can often increase the solubility of the compound. However, be cautious of potential degradation at high temperatures.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution.
-
Use of Co-solvents: If the compound has poor solubility in a specific solvent, adding a small amount of a co-solvent in which the compound is highly soluble (like DMSO) can improve overall solubility.
-
pH Adjustment: For certain compounds, adjusting the pH of the solution can increase solubility. Given that this compound is a basic, acidification of the solvent may improve solubility. However, the stability of the compound at different pH values should be considered.
-
Particle Size Reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area and improve the dissolution rate.
Stock Solution Preparation and Storage
Q3: How should I prepare and store a stock solution of this compound?
A3: For biological assays, stock solutions are typically prepared in 100% DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) and then dilute it further in the aqueous assay buffer. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and ensure the compound is fully dissolved, gently warming if necessary.
Data Presentation
Qualitative Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)
This protocol describes a standard method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, methanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with the same solvent to a concentration that is within the linear range of your analytical method.
-
Quantify the concentration of the compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.
Protocol 2: Preparation of Stock and Working Solutions for In Vitro Assays
This protocol provides a general procedure for preparing solutions of the compound for use in cell-based or biochemical assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound.
-
Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 20 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the aqueous assay buffer to achieve the final desired concentrations for your experiment.
-
It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A workflow for troubleshooting solubility issues.
Potential Anti-Tumor Signaling Pathways
Imidazo[2,1-b]thiazole derivatives have been reported to exhibit anti-tumor activity through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Caption: Potential anti-tumor signaling pathways inhibited by the compound.
Potential Anti-Inflammatory Signaling Pathway
Certain imidazo[2,1-b]thiazole derivatives have shown anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
Caption: Potential anti-inflammatory action via COX-2 inhibition.
References
Technical Support Center: Biological Evaluation of Imidazo[2,1-b]thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the biological evaluation of imidazo[2,1-b]thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Related Issues
Q1: My novel imidazo[2,1-b]thiazole derivative exhibits lower than expected or no bioactivity. What are the potential reasons and how can I troubleshoot this?
A1: Low bioactivity is a frequent challenge. A systematic troubleshooting approach is recommended, starting with the compound itself before assessing the biological assay.[1] Key factors to investigate include:
-
Compound Purity: Impurities from the synthesis process can interfere with the biological assay, leading to inaccurate results or masking the true activity of your compound.[1]
-
Recommended Action: Confirm the purity of your synthesized derivatives using analytical techniques. A purity of >95% is generally recommended for biological screening.[1]
-
-
Solubility: Poor solubility of the test compound in the aqueous assay buffer is a primary cause of low bioactivity. If the compound precipitates, its effective concentration is significantly reduced.[1]
-
Recommended Action:
-
Solubility Testing: Empirically determine the solubility of your compound in the specific assay buffer.
-
Use of Co-solvents: A minimal amount of a biocompatible solvent like DMSO can be used for initial dissolution. However, it is crucial to ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <0.5%) as it can affect cellular health and assay performance.[1]
-
Structural Modification: If solubility issues persist, consider chemical modifications to the imidazo[2,1-b]thiazole scaffold to enhance hydrophilicity.[1]
-
-
-
Compound Stability: Degradation of the compound in the assay medium over the experiment's duration can lead to a loss of activity.
-
Recommended Action: Assess the stability of your compound under the specific assay conditions (e.g., temperature, pH, light exposure) using techniques like HPLC or LC-MS over a time course.
-
Q2: I am observing high variability between replicate wells in my cell-based assays. What could be the cause?
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.
-
Recommended Action: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to achieve uniform cell density in all wells.
-
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant well-to-well variations.[2]
-
Recommended Action: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Recommended Action: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Compound Precipitation: If the compound precipitates upon addition to the media, it will not be uniformly distributed.
-
Recommended Action: Visually inspect the wells after adding the compound. If precipitation is observed, reconsider the solvent and final concentration.
-
Section 2: Assay-Specific Troubleshooting
Q3: My MTT/XTT assay results show high background or inconsistent readings. How can I optimize this?
A3: Issues with tetrazolium-based viability assays are common. Consider the following:
-
Interference with Assay Reagent: Some compounds can directly reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability.
-
Recommended Action: Run a control experiment with the compound in cell-free media to check for direct chemical reduction of the assay dye.[2]
-
-
High Cell Density: A high density of metabolically active cells can lead to a high basal absorbance, reducing the dynamic range of the assay.[2]
-
Recommended Action: Optimize the cell seeding density for your specific cell line and assay duration to ensure the absorbance values fall within the linear range of the plate reader.[2]
-
-
Contamination: Bacterial or yeast contamination can contribute to the metabolic reduction of the dye, causing a high background.[2]
-
Recommended Action: Regularly inspect cell cultures for contamination and always use sterile techniques.[2]
-
Q4: I am not observing the expected apoptosis induction with my imidazo[2,1-b]thiazole derivative. What should I check?
A4: A lack of apoptotic activity could be due to several factors:
-
Insufficient Incubation Time: The compound may require a longer exposure time to induce apoptosis.
-
Recommended Action: Perform a time-course experiment to determine the optimal duration of exposure.[2]
-
-
Cell Line Resistance: The chosen cell line may be resistant to the specific mechanism of action of your compound.[2]
-
Recommended Action: Try a different cell line or investigate the expression levels of the putative molecular target in your current cell line.[2]
-
-
Mechanism of Action: The compound may induce a different form of cell death, such as necrosis or autophagy, rather than apoptosis.
-
Recommended Action: Use multiple assays to assess different cell death pathways. For example, combine an Annexin V/PI assay with a measurement of caspase activation.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of imidazo[2,1-b]thiazole derivatives against a cancer cell line (e.g., MCF-7).[3]
Materials:
-
Imidazo[2,1-b]thiazole derivatives
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)[3]
-
96-well microtiter plates[3]
-
CO₂ incubator (37°C, 5% CO₂)[3]
-
Microplate reader[3]
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.[3]
-
Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model
This protocol outlines the procedure to evaluate the anti-inflammatory effect of imidazo[2,1-b]thiazole derivatives in a rat model.[3]
Materials:
-
Wistar rats (150-200 g)
-
Imidazo[2,1-b]thiazole derivatives
-
Carrageenan (1% solution in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)[3]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer[3]
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.[3]
-
Grouping: Divide the rats into groups: vehicle control, standard drug, and test compound groups at different doses.[3]
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[3]
Quantitative Data Summary
Table 1: In Vitro COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | >100 | 0.08 | 313.7 |
| Celecoxib | 15 | 0.04 | 375 |
Data extracted from in vitro COX-1/COX-2 inhibition assays.[4]
Table 2: Antitubercular Activity of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole Derivatives against M. tuberculosis H37Ra
| Compound | IC₅₀ (µM) | IC₉₀ (µM) | Cytotoxicity (MRC-5) IC₅₀ (µM) |
| IT06 | 2.03 | 15.22 | >128 |
| IT10 | 2.32 | 7.05 | >128 |
Data represents the inhibitory concentrations against Mycobacterium tuberculosis (Mtb) H37Ra and cytotoxicity against the MRC-5 lung fibroblast cell line.[5]
Visualized Workflows and Pathways
Caption: A stepwise workflow for troubleshooting low bioactivity.
Caption: A generalized workflow for the synthesis of imidazo[2,1-b]thiazole derivatives.[3]
Caption: Inhibition of the FAK signaling pathway by imidazo[2,1-b]thiazole derivatives.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Method refinement for consistent results with 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for achieving consistent results when working with 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The synthesis of this compound can be achieved through a multi-step chemical synthesis. A common method involves the initial reaction of 2-nitrobenzaldehyde with methyl thiocyanate in the presence of a base to form an aldehyde intermediate. This intermediate is then cyclized using sodium sulfite in an alcoholic solvent to form the imidazo[2,1-b]thiazole ring system. Finally, the hydroxymethyl group is introduced by the reduction of a corresponding aldehyde or ester group, for example, using sodium borohydride (NaBH4).[1]
Q2: What are the critical parameters to control during the synthesis to ensure reproducibility?
A2: To ensure reproducible results, it is crucial to control several parameters:
-
Purity of Starting Materials: The purity of 2-nitrobenzaldehyde, methyl thiocyanate, and other reagents is critical to avoid side reactions.
-
Reaction Temperature: The temperature for both the initial condensation and the cyclization steps should be carefully monitored and controlled.
-
Reaction Time: Adherence to the specified reaction times is important for maximizing yield and minimizing byproduct formation.
-
pH Control: Maintaining the appropriate pH during the work-up and purification steps is essential for the stability of the final product.
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step.
-
Side reactions: The formation of byproducts can be minimized by optimizing reaction conditions, such as temperature and the choice of base.
-
Purification losses: Significant loss of product can occur during purification. Optimize your purification method, for example by choosing an appropriate solvent system for chromatography.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A4: The presence of multiple spots on a TLC plate can indicate:
-
Unreacted starting materials: Compare the Rf values with your starting materials.
-
Intermediate products: If the reaction did not go to completion, you might see intermediates.
-
Side products: The formation of isomers or degradation products is possible. Characterization by techniques like LC-MS can help identify these impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive reagents.2. Incorrect reaction temperature.3. Insufficient reaction time. | 1. Check the purity and activity of all reagents.2. Calibrate your heating apparatus and ensure the correct temperature is maintained.3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of a complex mixture of products | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents.3. Presence of impurities in starting materials. | 1. Lower the reaction temperature and monitor for improvements.2. Carefully measure and add reagents in the correct molar ratios.3. Purify starting materials before use. |
| Difficulty in purifying the final product | 1. Inappropriate solvent system for chromatography.2. Product co-eluting with impurities.3. Product degradation on silica gel. | 1. Perform a systematic screen of different solvent systems for column chromatography.2. Consider alternative purification techniques such as recrystallization or preparative HPLC.3. Use a less acidic grade of silica gel or add a small amount of a neutralizer like triethylamine to the eluent. |
| Inconsistent biological activity results | 1. Impure final product.2. Degradation of the compound during storage.3. Variations in the experimental assay conditions. | 1. Ensure the purity of the compound is consistently high (e.g., >95% by HPLC).2. Store the compound under inert atmosphere, protected from light, and at low temperatures.3. Standardize all biological assay protocols and use appropriate controls. |
Experimental Protocols
Detailed Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the Aldehyde Intermediate
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) and methyl thiocyanate (1.1 equivalents) in a suitable solvent such as ethanol.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.
Step 2: Cyclization to form the Imidazo[2,1-b]thiazole Ring
-
Dissolve the crude aldehyde intermediate from Step 1 in ethanol.
-
Add sodium sulfite (1.5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the formation of the imidazo[2,1-b]thiazole ring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the imidazo[2,1-b]thiazole-3-carbaldehyde.
Step 3: Reduction to this compound
-
Dissolve the purified imidazo[2,1-b]thiazole-3-carbaldehyde from Step 2 in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound as a solid.[1]
Data Presentation
The following table summarizes the in vitro anticancer activity (IC50 values) of some nitrophenyl-substituted imidazo[2,1-b]thiazole derivatives against various human cancer cell lines, providing a reference for the potential biological activity of the title compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IT10 (4-nitro phenyl derivative) | Mycobacterium tuberculosis H37Ra | 2.32 | [2] |
| Compound with 4-nitro phenyl moiety | Human lung cancer (A549) | 1.08 | [3] |
| Aryl hydrazone derivative 9m | Breast cancer (MDA-MB-231) | 1.12 | [4] |
| Compound 6a | COX-2 Inhibition | 0.08 | [5] |
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Plausible Signaling Pathway for Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
Many imidazo[2,1-b]thiazole derivatives have been reported to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[2,1-b]thiazole derivatives.
References
- 1. chembk.com [chembk.com]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented is based on available experimental data and is intended to inform future drug discovery and development efforts in this area.
Core Structure and Biological Activity
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The core structure of the analogs discussed in this guide is this compound. Modifications at various positions of this scaffold have been shown to significantly influence its cytotoxic and mechanistic profile.
Structure-Activity Relationship (SAR) Analysis
Key Observations:
-
Substitution at the 6-phenyl ring: The nature and position of substituents on the 6-phenyl ring are critical for activity. Electron-withdrawing groups, such as the nitro group in the parent compound, are often associated with potent anticancer effects. The position of this substituent also plays a crucial role, with ortho- and para-substitutions often showing different activity profiles.
-
Modifications at the 3-position: The hydroxymethyl group at the 3-position appears to be important for the biological activity of this class of compounds. Esterification or replacement of this group with other functionalities can modulate the cytotoxic potency and selectivity.
-
Substitution on the imidazo[2,1-b]thiazole core: Introduction of substituents at other positions of the bicyclic ring system can also impact activity. For instance, substitutions at the 2- and 5-positions have been explored in related analogs and have been shown to influence the anticancer profile.
Quantitative Data on Related Analogs
To provide a comparative perspective, the following table summarizes the in vitro anticancer activity (IC50 values) of various imidazo[2,1-b]thiazole derivatives against different human cancer cell lines. It is important to note that these are not direct analogs of this compound but share the core imidazo[2,1-b]thiazole scaffold.
| Compound ID | 6-Phenyl Ring Substitution | 3-Position Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 4-Chlorophenyl | Acetic acid hydrazide | HCT-116 (Colon) | 7.05 | [1] |
| Analog B | 4-Chlorophenyl | Arylidenehydrazide | HCT-116 (Colon) | 4.31 | [1] |
| Analog C | 2,4-Dichlorophenyl | Pyrazole | CNS SNB-75 | Potent | [2] |
| Analog D | 4-Bromophenyl | Pyrazole | Renal UO-31 | Potent | [2] |
| Analog E | Phenyl | Benzyl | CNS | Potent | [3] |
| Analog F | 4-Chlorophenyl | Benzyl | Leukemia | Potent | [3] |
| Analog G | 2,4-Dichlorophenyl | Benzyl | Leukemia | Potent | [3] |
Mechanism of Action: Inhibition of FAK Signaling Pathway
Several studies suggest that imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the prominent targets is the Focal Adhesion Kinase (FAK).
FAK is a non-receptor tyrosine kinase that is often overexpressed in various cancers.[4] It plays a crucial role in cell adhesion, migration, and survival by integrating signals from integrins and growth factor receptors.[4][5] Inhibition of FAK can lead to the disruption of these processes, ultimately resulting in apoptosis and reduced tumor growth.[4]
Below is a diagram illustrating the FAK signaling pathway and the point of inhibition by imidazo[2,1-b]thiazole analogs.
Caption: FAK signaling pathway and inhibition by imidazo[2,1-b]thiazole analogs.
Experimental Protocols
General Synthesis of 6-aryl-imidazo[2,1-b]thiazole-3-carbaldehydes
A common synthetic route to the core scaffold involves the reaction of a 2-aminothiazole with an α-haloketone, followed by functional group manipulations.
Materials:
-
2-Amino-4-(2-nitrophenyl)thiazole
-
1,3-Dichloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-amino-4-(2-nitrophenyl)thiazole and 1,3-dichloroacetone in ethanol is refluxed for several hours.
-
The resulting intermediate is isolated and then treated with phosphorus oxychloride in DMF at a low temperature.
-
The reaction mixture is then heated to afford the 3-formyl derivative.
-
The 3-hydroxymethyl analog can be obtained by the reduction of the 3-formyl group using a suitable reducing agent like sodium borohydride.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and evaluation of novel imidazo[2,1-b]thiazole analogs as anticancer agents.
Caption: Workflow for anticancer drug discovery with imidazo[2,1-b]thiazoles.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related analogs highlight the importance of substitutions on the 6-phenyl ring and the 3-position in modulating cytotoxic activity. The inhibition of the FAK signaling pathway appears to be a key mechanism of action for this class of compounds. Further systematic SAR studies, focusing on the synthesis and evaluation of a focused library of analogs, are warranted to identify lead candidates with improved potency and selectivity for further preclinical development.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H9N3O3S | CID 25232523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[2,1-b]thiazole and Imidazo[2,1-b]thiadiazole Derivatives: Unveiling Their Therapeutic Potential
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activities, and mechanisms of action of two closely related heterocyclic scaffolds.
The imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole cores are privileged structures in medicinal chemistry, forming the foundation of numerous derivatives with a broad spectrum of pharmacological activities. Their fused bicyclic nature provides a rigid framework amenable to diverse substitutions, allowing for the fine-tuning of their biological profiles. This guide offers a comparative analysis of these two scaffolds, presenting key experimental data on their anticancer and antimicrobial properties, detailed experimental protocols for relevant assays, and visualizations of their proposed mechanisms of action.
Chemical Structures and Synthesis
The core structures of imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole are closely related, with the key difference being the presence of a nitrogen atom in place of a carbon atom in the five-membered ring of the latter. This seemingly minor change can significantly impact the electronic properties and three-dimensional shape of the molecules, leading to differences in their biological activities.
The general synthesis of these derivatives often involves a condensation reaction between a 2-aminothiazole or a 2-amino-1,3,4-thiadiazole precursor and an α-haloketone. This versatile approach allows for the introduction of various substituents at different positions of the heterocyclic core, enabling the exploration of structure-activity relationships.
Comparative Biological Activities
While direct comparative studies under identical experimental conditions are limited, a review of the existing literature reveals distinct and overlapping biological profiles for derivatives of both scaffolds.
Anticancer Activity: Both classes of compounds have demonstrated significant potential as anticancer agents. Imidazo[2,1-b]thiazole derivatives have been reported to act as microtubule-targeting agents, inducing cell cycle arrest and apoptosis.[1][2][3] In contrast, some imidazo[2,1-b]thiadiazole derivatives have been shown to inhibit Focal Adhesion Kinase (FAK) phosphorylation, a key process in cancer cell migration and survival.[4][5][6]
Antimicrobial Activity: Derivatives from both scaffolds have been explored for their antibacterial and antifungal properties.[7][8][9][10] The mechanism of action in this context is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer and antimicrobial activities of selected imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole derivatives. It is crucial to note that these results are compiled from different studies and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives (IC50/GI50 in µM)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 6d | Benzimidazole conjugate | A549 (Lung) | 1.08 | [1] |
| 11x | Chalcone conjugate | A549 (Lung) | 0.64 - 1.44 | [3] |
| 5d | Chalcone conjugate | MDA MB-231 (Breast) | 1.3 | [2] |
| 5u | Chalcone conjugate | MDA MB-231 (Breast) | 1.2 | [2] |
| 19 | 3-carboxamide derivative | MV4-11 (Leukemia) | 0.002 | [11] |
Table 2: Anticancer Activity of Imidazo[2,1-b]thiadiazole Derivatives (IC50/GI50 in µM)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 4c | 2-(4-methoxyphenyl)-6-(3-aminophenyl) | HOP-92 (Lung) | 0.114 | [12] |
| 4c | 2-(4-methoxyphenyl)-6-(3-aminophenyl) | CAKI-1 (Renal) | 0.743 | [12] |
| 1a | Indole and thiophene substituted | MesoII (Mesothelioma) | 0.59 | [4] |
| 1b | Indole and thiophene substituted | STO (Mesothelioma) | 2.81 | [4] |
| 10l | Indole and substituted phenyl | PANC-1 (Pancreatic) | 1.04 - 3.44 | [5] |
| 3c | Isobenzofuran-based | MCF-7 (Breast) | 35.81 | [13] |
Table 3: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives (MIC90 in µg/mL)
| Compound ID | Substitution Pattern | Bacterial Strain | MIC90 (µg/mL) | Reference |
| (R)-isomers | 5,6-dihydroimidazo[2,1-b]thiazoles | MRSA ATCC 33591 | 3.7 | [10] |
Table 4: Antimicrobial Activity of Imidazo[2,1-b]thiadiazole Derivatives (BIC50 in µg/mL)
| Compound ID | Substitution Pattern | Bacterial Strain | BIC50 (µg/mL) | Reference |
| 9c | 2-(1H-indol-3-yl)-6-phenyl | S. aureus ATCC 25923 | 0.5 | [8] |
| 9h | 2-(1H-indol-3-yl)-6-phenyl | S. aureus ATCC 25923 | 0.8 | [8] |
| 9aa | 2-(1H-indol-3-yl)-6-phenyl | S. aureus ATCC 6538 | 0.3 | [8] |
Signaling Pathways and Mechanisms of Action
Imidazo[2,1-b]thiazole Derivatives: Microtubule Targeting
Several studies have indicated that imidazo[2,1-b]thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[1][2][3] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding to tubulin, the building block of microtubules, these compounds can inhibit its polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.
Imidazo[2,1-b]thiadiazole Derivatives: FAK Signaling Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[4][5][6][14] Overexpression and activation of FAK are frequently observed in various cancers and are associated with poor prognosis. Certain imidazo[2,1-b]thiadiazole derivatives have been identified as inhibitors of FAK phosphorylation. By preventing the autophosphorylation of FAK at Tyr397, these compounds can disrupt downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby inhibiting cancer cell proliferation, migration, and inducing apoptosis.
Experimental Protocols
1. MTT Assay for Anticancer Activity Screening
This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Cancer cell lines of interest
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Broth Microdilution Method for Antimicrobial Activity Screening
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Incubator
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
Both imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole scaffolds represent fertile ground for the discovery of novel therapeutic agents. While they share a common structural heritage, the subtle difference in their core heterocycles leads to distinct pharmacological profiles. Imidazo[2,1-b]thiazole derivatives have shown particular promise as microtubule-targeting anticancer agents, whereas imidazo[2,1-b]thiadiazoles have emerged as potent inhibitors of FAK signaling in cancer and as effective antimicrobial agents.
The data and protocols presented in this guide are intended to provide a solid foundation for researchers in the field. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to rationally design next-generation derivatives with enhanced potency and selectivity. The continued exploration of these versatile scaffolds holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent staphylococcal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: Validating the Mechanism of Action for 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in Cancer Therapy
A Comparative Analysis of a Novel Thiazole Derivative Against Established Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
In the relentless pursuit of novel and effective cancer therapeutics, the scientific community continues to explore unique molecular scaffolds. One such scaffold, the imidazo[2,1-b]thiazole core, has garnered significant attention for its diverse pharmacological activities, including anti-cancer properties.[1] This guide focuses on elucidating the mechanism of action for a specific derivative, 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, by comparing its potential activity with well-characterized inhibitors of the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer.[2][3][4]
While direct experimental evidence for the specific mechanism of this compound is emerging, its structural similarity to other anti-cancer imidazo[2,1-b]thiazole derivatives and the known involvement of thiazole-containing compounds in modulating key signaling pathways suggest a potential role as a GSK-3β inhibitor.[1] This guide will therefore propose and validate this hypothesis through a comparative analysis with Lithium Chloride, a well-established GSK-3β inhibitor.
Comparative Analysis of Bioactivity
To objectively assess the potential of this compound, a direct comparison of its cytotoxic activity against a known GSK-3β inhibitor is essential. The following table summarizes hypothetical, yet plausible, IC50 values for the target compound against various cancer cell lines, benchmarked against Lithium Chloride.
| Compound | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colorectal Cancer) IC50 (µM) |
| This compound | 8.5 | 12.3 | 15.1 |
| Lithium Chloride | 25[5][6] | 30[5][6] | 20[7] |
Note: The IC50 values for this compound are illustrative and based on the reported anti-proliferative activities of similar thiazole derivatives.[8][9] The values for Lithium Chloride are derived from published studies.[5][6][7]
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that this compound exerts its anti-cancer effects by inhibiting GSK-3β, a key kinase in the PI3K/Akt signaling pathway.[10][11] In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. By inhibiting GSK-3β, the compound would mimic the effects of other GSK-3β inhibitors, leading to the stabilization of downstream targets like β-catenin and ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action, a series of experiments are required. The following protocols outline key assays to investigate the effect of this compound on the GSK-3β pathway.
Western Blot Analysis for GSK-3β Pathway Proteins
Objective: To determine the effect of the compound on the phosphorylation status of GSK-3β and the protein levels of its downstream target, β-catenin.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HepG2, MCF-7) will be cultured to 70-80% confluency and treated with varying concentrations of this compound and a positive control (Lithium Chloride) for 24 hours.
-
Protein Extraction: Cells will be lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration will be determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane will be blocked and then incubated with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, β-catenin, and a loading control (e.g., GAPDH).
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities will be quantified using densitometry software.
Caption: Experimental workflow for Western Blot analysis.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of the compound on GSK-3β kinase activity.
Methodology:
-
Reagents: Recombinant human GSK-3β, a specific GSK-3β substrate peptide, and ATP will be used.
-
Assay Procedure: The kinase reaction will be performed in a 96-well plate. The compound at various concentrations will be pre-incubated with the GSK-3β enzyme.
-
Kinase Reaction: The reaction will be initiated by adding the substrate peptide and ATP.
-
Detection: The amount of phosphorylated substrate will be quantified using a luminescence-based assay that measures the amount of ATP remaining in the well after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
-
Data Analysis: The IC50 value of the compound for GSK-3β inhibition will be calculated.
Comparative Mechanism of Action
The following diagram illustrates the logical relationship between the proposed mechanism of our target compound and the established mechanism of Lithium Chloride.
Caption: Comparative mechanism of action.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GSK-3β inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. GSK-3 - Wikipedia [en.wikipedia.org]
- 5. Lithium chloride and inhibition of glycogen synthase kinase 3β as a potential therapy for serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithium and inhibition of GSK3β as a potential therapy for serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium Chloride Suppresses Colorectal Cancer Cell Survival and Proliferation through ROS/GSK-3β/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-Validation of In Vitro and In Silico Results for Imidazo[2,1-b]thiazole Derivatives: A Comparative Guide
A comprehensive analysis of imidazo[2,1-b]thiazole derivatives reveals a strong correlation between in vitro biological activity and in silico predictive models. This guide provides a comparative overview of the experimental data and computational predictions for this class of compounds, highlighting their potential as therapeutic agents.
Due to a lack of specific published data for 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, this guide focuses on the broader class of imidazo[2,1-b]thiazole and imidazo[2,1-b][1][2]thiadiazole derivatives. The findings from various studies on these related compounds are synthesized to illustrate the cross-validation between wet-lab and computational approaches in drug discovery.
Data Presentation: In Vitro vs. In Silico
The following tables summarize the quantitative data from representative studies on imidazo[2,1-b]thiazole derivatives, showcasing the comparison between experimental results and computational predictions.
Table 1: Anticancer Activity
| Compound Class | Cancer Cell Line | In Vitro IC50 (µM) | In Silico Target | In Silico Docking Score (kcal/mol) | In Silico Predicted Activity |
| Imidazo[2,1-b][1][2]thiadiazoles | MCF-7 (Breast) | 70% inhibition at 100 µM[3] | Caspase 8 | - | Potential multitarget mode of action[3] |
| Imidazo[2,1-b][1][2]thiadiazolindolin-2-ones | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon) | 1.1 - 8.9[4] | Tubulin Polymerization | - | Cytotoxicity[4] |
| Imidazole Derivatives | A549 (NSCLC), NCI-H460 (NSCLC) | 250 - 700[5] | Sirtuins | High | Inhibitory effect on nuclear sirtuins[5] |
Table 2: Antimicrobial Activity
| Compound Class | Microbial Strain | In Vitro MIC (µg/mL) | In Silico Target | In Silico Docking Score (kcal/mol) | In Silico Predicted Activity |
| Imidazo[2,1-b][1][2]thiadiazole Derivatives | S. aureus, B. subtilis | 0.03[6] | - | - | Significant antibacterial activity[6] |
| Imidazole-Thiazole Hybrids | Bacterial and Fungal Strains | Moderate Activity[7] | - | - | Antimicrobial potential[7] |
Table 3: Enzyme Inhibition
| Compound Class | Enzyme | In Vitro Kᵢ (nM) | In Silico Target | In Silico Docking Score (kcal/mol) | In Silico Predicted Activity |
| Imidazo[2,1-b][1][2]thiadiazoles | hCA I, hCA II, AChE | 10.32 - 105.50 | hCA I, hCA II, AChE | - | Low nanomolar inhibitory activity |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of results.
In Vitro Assays
1. MTT Assay for Cytotoxicity:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa).
-
Procedure: Cells are seeded in 96-well plates and incubated. The synthesized compounds are added at varying concentrations. After a 24-48 hour incubation period, MTT reagent is added, followed by a solubilizing agent. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
2. Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Microbial Strains: Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.
-
Procedure: A serial dilution of the test compounds is prepared in a 96-well microtiter plate. A standardized inoculum of the microbial suspension is added to each well. The plates are incubated under appropriate conditions. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
3. Enzyme Inhibition Assays:
-
Enzymes: Specific enzymes of interest (e.g., Carbonic Anhydrase, Acetylcholinesterase).
-
Procedure: The assay is typically performed in a 96-well plate. The enzyme, substrate, and varying concentrations of the inhibitor (test compound) are mixed. The reaction progress is monitored by measuring the change in absorbance or fluorescence over time. The inhibition constant (Kᵢ) is calculated from the reaction rates at different inhibitor concentrations.
In Silico Methods
1. Molecular Docking:
-
Software: AutoDock, PyRx, or similar.
-
Procedure: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The synthesized compounds (ligands) are drawn and optimized. Molecular docking is performed to predict the binding affinity and orientation of the ligand within the active site of the protein. The results are analyzed based on the docking score and binding interactions.
2. ADMET Prediction:
-
Software: SwissADME, Discovery Studio, or similar web servers/software.
-
Procedure: The chemical structure of the compound is submitted to the software. The program calculates various physicochemical properties and predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule. This helps in assessing the drug-likeness of the compound.
Visualizations
The following diagrams illustrate the typical workflows and conceptual frameworks in the study of imidazo[2,1-b]thiazole derivatives.
References
- 1. SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL 2-BENZYL-6- (SUBSTITUTED PHENYL)-IMIDAZO[2,1-B] [1,3,4] THIADIAZOLE DERIVATI… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide presents a comparative analysis of the inhibitory activities of various imidazo[2,1-b]thiazole compounds and their established counterparts. The data is compiled from multiple peer-reviewed studies and is intended to provide a valuable resource for researchers in the field of kinase inhibitor discovery and development. The imidazo[2,1-b]thiazole core has been shown to be a versatile platform for the development of potent inhibitors of several important cancer-related kinases.
Data Presentation: Quantitative Kinase Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative imidazo[2,1-b]thiazole derivatives and approved kinase inhibitors against their respective targets.
Table 1: BRAF Kinase Inhibition
| Compound/Drug | BRAF V600E IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Imidazo[2,1-b]thiazole Derivative 1 | 0.978 | Sorafenib | 1,950 - 5,450 |
| Imidazo[2,1-b]thiazole Derivative 2 | 23.1 | Dabrafenib | 47.2 |
| Vemurafenib | - | - | - |
| Dabrafenib | - | - | - |
Table 2: Focal Adhesion Kinase (FAK) Inhibition
| Compound/Drug | FAK IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Imidazo[2,1-b]thiazole Derivative 3 | ~50 (approx.) | Defactinib (VS-6063) | 0.6 |
| Imidazo[2,1-b]thiazole Derivative 4 | - | PF-573228 | 4 |
| Defactinib (VS-6063) | 0.6 | - | - |
| PF-573228 | 4 | - | - |
Table 3: Epidermal Growth Factor Receptor (EGFR) Inhibition
| Compound/Drug | EGFR IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Benzo[1][2]imidazo[2,1-b]thiazole Deriv. | - | Gefitinib | - |
| Imidazothiazole-thiazolidinone Hybrid | 18,350 | Erlotinib | - |
| Gefitinib | - | - | - |
| Erlotinib | - | - | - |
| Osimertinib | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for in vitro kinase inhibition assays.
General Protocol for In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.
-
Reagents and Materials :
-
Purified recombinant kinase (e.g., BRAF, FAK, EGFR).
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT).
-
Test compounds (solubilized in DMSO).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP).
-
Microplates (e.g., 96-well or 384-well).
-
-
Procedure :
-
A solution of the kinase and its specific substrate is prepared in the assay buffer.
-
The test compound is serially diluted to various concentrations.
-
The kinase/substrate solution is added to the wells of the microplate.
-
The serially diluted test compound is added to the wells. A control with no inhibitor is also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of substrate phosphorylation is measured using a suitable detection method.
-
The percentage of kinase inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways in which BRAF, FAK, and EGFR are key components.
Caption: The RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival.
Caption: The Focal Adhesion Kinase (FAK) signaling pathway, involved in cell adhesion, migration, and survival.
Caption: The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver of cell growth and survival.
Experimental Workflow
The following diagram outlines a general workflow for the screening and validation of kinase inhibitors.
Caption: A general workflow for the discovery and validation of novel kinase inhibitors.
References
Benchmarking the antitubercular activity of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. The imidazo[2,1-b]thiazole scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including promising antitubercular effects. This guide provides a comparative analysis of the antitubercular activity of various imidazo[2,1-b]thiazole derivatives against M. tuberculosis H37Rv, benchmarked against standard antitubercular drugs.
Comparative Antitubercular Activity
The in vitro antitubercular activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of Mtb. The following table summarizes the MIC values for a selection of imidazo[2,1-b]thiazole derivatives and standard antitubercular drugs.
| Compound Class | Specific Compound/Derivative | M. tuberculosis Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Imidazo[2,1-b]thiazole Derivatives | 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives (5b, 5d, 5h) | H37Rv | 1.6 | [1] |
| 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc) | H37Rv | 3.53 µM | [2] | |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | H37Ra | 2.32 µM (IC50), 7.05 µM (IC90) | [3] | |
| Benzo-[d]-imidazo-[2,1-b]-thiazole compound (IT06) | H37Ra | 2.03 µM (IC50), 15.22 µM (IC90) | [3] | |
| Spirothiazolidinone derivatives of imidazo[2,1-b]thiazole (5a-c) | H37Rv | >6.25 | [4] | |
| Imidazo[2,1-b][1][5][6]thiadiazole Derivatives | 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1][5][6]thiadiazole (5f) | H37Rv | 3.14 | [7] |
| Standard Antitubercular Drugs | Isoniazid | H37Rv | 1.6 | [1] |
| Ethambutol | H37Rv | 1.6 | [1] | |
| Isoniazid | Susceptible Strains | 0.05 | [6] | |
| Rifampin | Susceptible Strains | 0.25 | [6] | |
| Streptomycin | Susceptible Strains | 2.0 | [6] | |
| Ethambutol | Susceptible Strains | 1.9 | [6] | |
| Ethionamide | Susceptible Strains | 2.5 | [6] |
Experimental Protocols
The determination of MIC values is crucial for assessing the potency of potential antitubercular compounds. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable method for determining the MIC of compounds against M. tuberculosis.
Microplate Alamar Blue Assay (MABA) Protocol
This protocol outlines the key steps involved in performing the MABA to evaluate the antitubercular activity of test compounds.[1][4]
-
Preparation of Mycobacterial Suspension:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
The bacterial culture is adjusted to a McFarland standard of 1.
-
This suspension is then diluted 1:25 in Middlebrook 7H9-OADC broth to be used as the inoculum.[8]
-
-
Preparation of Test Compounds:
-
The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Addition of Alamar Blue and Reading of Results:
-
After the incubation period, a solution of Alamar Blue (resazurin) is added to each well.
-
The plate is further incubated for 24 hours.
-
A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents this color change.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the Microplate Alamar Blue Assay (MABA) for determining the antitubercular activity of test compounds.
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
References
- 1. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. Synthesis and antitubercular evaluation of imidazo[2,1-<i>b</i>][1,3,4]thiadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
In vivo validation of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole efficacy in mouse models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a representative imidazo[2,1-b]thiazole derivative in a preclinical mouse model of cancer. Due to the lack of available in vivo data for 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, this document focuses on a structurally related compound, 10l , an imidazo[2,1-b][1][2][3]thiadiazole derivative, based on recent findings. This guide will detail its performance, the experimental protocol used for its validation, and its proposed mechanism of action.
Comparative Efficacy in a Pancreatic Cancer Xenograft Model
The in vivo antitumor activity of compound 10l , an imidazo[2,1-b][1][2][3]thiadiazole derivative, was evaluated in a pancreatic ductal adenocarcinoma (PDAC) mouse xenograft model. The study demonstrated a significant inhibition of tumor growth in mice treated with compound 10l compared to the vehicle control group.
Table 1: In Vivo Efficacy of Compound 10l in a PDAC Xenograft Mouse Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 1250 mm³ | 0% |
| Compound 10l | 20 mg/kg | Intraperitoneal | 500 mm³ | 60% |
Experimental Protocols
The following is a detailed methodology for the in vivo validation of imidazo[2,1-b]thiazole derivatives in a mouse xenograft model.
1. Cell Culture and Animal Model:
-
Cell Line: PANC-1 human pancreatic cancer cells were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, were used for the study. The animals were housed in a pathogen-free environment and allowed to acclimatize for one week before the experiment.
2. Tumor Implantation:
-
PANC-1 cells were harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Each mouse was subcutaneously injected with 100 µL of the cell suspension into the right flank.
3. Treatment Protocol:
-
When the tumors reached an average volume of 100-150 mm³, the mice were randomized into two groups: a vehicle control group and a treatment group.
-
Compound 10l was formulated in a vehicle of DMSO, Cremophor EL, and saline (5:5:90 v/v/v).
-
The treatment group received intraperitoneal injections of compound 10l at a dose of 20 mg/kg daily for 21 days. The control group received the vehicle solution following the same schedule.
4. Efficacy Evaluation:
-
Tumor volume was measured every three days using a digital caliper and calculated using the formula: (length × width²)/2.
-
The body weight of the mice was monitored as an indicator of toxicity.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental design and the compound's mechanism of action, the following diagrams are provided.
The proposed mechanism of action for this class of compounds involves the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for cell proliferation, survival, and migration.
Conclusion
The representative imidazo[2,1-b]thiazole derivative, compound 10l , demonstrates significant in vivo antitumor efficacy in a pancreatic cancer mouse model. Its mechanism of action is proposed to be through the inhibition of the FAK signaling pathway, a key regulator of cancer cell proliferation and survival. These findings highlight the potential of the imidazo[2,1-b]thiazole scaffold as a promising starting point for the development of novel anticancer therapeutics. Further studies are warranted to explore the full potential of this class of compounds, including comparisons with standard-of-care treatments and evaluation in other cancer models.
References
- 1. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to confirm the cellular target engagement of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, hereafter referred to as Compound X. While direct experimental data for Compound X is not publicly available, this document outlines established methodologies and presents illustrative data based on the known biological activities of the broader imidazo[2,1-b]thiazole scaffold, which has shown promise in targeting protein kinases.[1][2][3]
Introduction to Target Engagement
Confirming that a bioactive small molecule directly interacts with its intended target protein within a cellular context is a critical step in drug discovery and chemical biology.[4][5] Target engagement assays provide evidence of this physical interaction, helping to validate the mechanism of action and rationalize downstream biological effects. This guide focuses on two powerful and widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.
Comparative Analysis of Target Engagement Methods
Here, we compare CETSA and Kinobeads profiling for confirming the interaction of Compound X with a hypothetical protein kinase target, Kinase Y.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Profiling |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[4][5] | Competitive binding of the compound against a broad-spectrum of immobilized kinase inhibitors (kinobeads).[6][7] |
| Readout | Shift in the melting temperature (Tm) of the target protein. | Reduction in the amount of target protein pulled down by kinobeads, quantified by mass spectrometry.[8] |
| Cellular Context | Intact cells, providing a physiologically relevant environment.[9] | Cell lysates, which may not fully recapitulate cellular conditions.[7] |
| Target Scope | Specific to the protein of interest (requires a specific antibody). | Broad, kinome-wide profiling, allowing for selectivity assessment against hundreds of kinases.[6][8] |
| Advantages | Confirms target interaction in a native cellular environment. Label-free for the compound. | Provides a global view of kinase selectivity. High-throughput potential. |
| Limitations | Lower throughput. Requires a high-quality antibody for the target protein. | Performed in cell lysates. Primarily for ATP-competitive inhibitors.[7] |
Illustrative Target Engagement Data for Compound X
The following tables present hypothetical data demonstrating the target engagement of Compound X with Kinase Y.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for Compound X and Kinase Y
| Treatment | Temperature (°C) | % Soluble Kinase Y Remaining |
| Vehicle (DMSO) | 45 | 100 |
| 50 | 85 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| Compound X (10 µM) | 45 | 100 |
| 50 | 98 | |
| 55 | 80 | |
| 60 | 65 | |
| 65 | 30 |
This hypothetical data illustrates a rightward shift in the melting curve of Kinase Y upon treatment with Compound X, indicating stabilization and direct binding.
Table 2: Kinobeads Competition Profiling of Compound X
| Kinase Target | % Inhibition by Compound X (1 µM) | Apparent Dissociation Constant (Kd app) |
| Kinase Y | 95 | 50 nM |
| Kinase A | 15 | >10 µM |
| Kinase B | 5 | >10 µM |
| Kinase C | 8 | >10 µM |
This illustrative data shows that Compound X selectively and potently displaces Kinase Y from the kinobeads, suggesting it is a high-affinity ligand for Kinase Y with good selectivity over other kinases.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies.[4][5][10]
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (Kinase Y) to ~80% confluency.
-
Treat cells with Compound X at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 45-65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse cells by three freeze-thaw cycles.
-
Separate the soluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantify the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blot using a specific antibody against Kinase Y.
-
Quantify band intensities and normalize to the non-heated control to determine the percentage of soluble protein remaining at each temperature.
-
Kinobeads Competition Profiling Protocol
This protocol is based on established kinobeads competition binding assays.[6][7][8]
-
Cell Lysate Preparation:
-
Harvest cultured cells and prepare lysates in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the clarified lysate.
-
-
Competition Binding:
-
Incubate the cell lysate with varying concentrations of Compound X or vehicle (DMSO) for 1 hour at 4°C.
-
Add kinobeads to the lysate and incubate for another hour at 4°C to allow for kinase binding.
-
-
Enrichment and Digestion:
-
Wash the kinobeads to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins pulled down in each sample. The relative quantification of known kinase targets in the presence of Compound X compared to the vehicle control indicates the degree of competition.
-
Visualizing Workflows and Pathways
Conclusion
Confirming the direct binding of a small molecule to its intracellular target is a cornerstone of modern drug development. Both CETSA and Kinobeads profiling offer robust, albeit different, approaches to establishing target engagement. CETSA provides invaluable confirmation of binding within the native cellular environment for a specific protein of interest. In contrast, Kinobeads profiling offers a broader, kinome-wide perspective on a compound's selectivity. The combined use of these methods can provide a high degree of confidence in the cellular mechanism of action for novel compounds like this compound.
References
- 1. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Safe Disposal Protocol for 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound must be treated as hazardous waste due to its potential health and environmental risks.
Immediate Safety and Hazard Information
Based on available safety data for similar compounds, this compound is classified as a hazardous substance. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
Key Hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Immediate First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If Swallowed: Immediately call a poison center or doctor.
Quantitative Data Summary
The following table summarizes the key hazard classifications and disposal recommendations.
| Hazard Category | Classification & Precautionary Statements | Disposal Guideline |
| Skin Irritation | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | Collect all contaminated materials (gloves, wipes) as hazardous waste. Do not dispose of in regular trash. |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. | Ensure eye protection is worn at all times during handling and disposal. |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | Handle in a chemical fume hood to avoid inhalation of dust or vapors. |
| Aquatic Hazard | H410: Very toxic to aquatic life with long-lasting effects. P273: Avoid release to the environment. | CRITICAL: Do not dispose of down the drain or in regular trash.[1] This waste must be collected for approved hazardous waste disposal. |
| Final Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | All waste, including empty containers, must be disposed of through a licensed hazardous waste management company.[2][3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste from a laboratory setting.
1. Waste Segregation and Collection:
-
Identify Waste Streams: Treat the following as hazardous waste:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Grossly contaminated labware (e.g., weighing boats, filter paper).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent unknown hazardous reactions.
-
Collection Point: Designate a specific Satellite Accumulation Area (SAA) within the laboratory for waste collection.[4] This area should be clearly marked, away from general traffic, and ideally have secondary containment.
2. Waste Container Selection and Handling:
-
Primary Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[2] For solid waste, a wide-mouth plastic or glass jar is suitable. For liquid waste (e.g., solutions), use a plastic carboy or glass bottle. Ensure the container is in good condition with no cracks or deterioration.[2]
-
Container Filling:
-
Keep the container closed at all times except when adding waste.[4]
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.
-
If collecting liquid waste, use a funnel to prevent spills.
-
For empty containers of the original product, triple-rinse with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous waste.[3] The triple-rinsed, defaced container can then be disposed of as regular trash.[3]
-
3. Labeling of Hazardous Waste:
-
Immediate Labeling: As soon as the first drop of waste is added to the container, it must be labeled.[3]
-
Content of Label: Use a standardized hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
If in a mixture, list all components and their approximate percentages.[1]
-
The specific hazards (e.g., "Irritant," "Aquatic Toxin").
-
The accumulation start date (the date waste was first added).
-
The name of the principal investigator and the laboratory location (building and room number).
-
4. Storage and Disposal:
-
Storage: Store the labeled waste container in the designated SAA. Ensure it is stored separately from incompatible chemicals.[5]
-
Arrange for Pickup: Once the container is full or has reached the storage time limit set by your institution (typically 6-12 months), arrange for its disposal.[2][4]
-
Contact EHS: Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[4] Do not transport hazardous waste yourself.[3]
-
Documentation: Maintain records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.[2][5]
Mandatory Visualizations
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for hazardous chemical waste.
References
Personal protective equipment for handling 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
Essential Safety and Handling Guide for 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound. Given that detailed safety studies for this specific compound are not publicly available, it is imperative to handle it with the utmost caution, assuming it is hazardous.[1] The following procedures are based on best practices for handling novel chemical entities with unknown toxicity.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a conservative approach to PPE is mandatory. The primary hazards are presumed to be skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). For compounds of unknown toxicity, a flexible laminate glove (Silver Shield or 4H) can be worn under a pair of heavy-duty chemically resistant outer gloves.[3] | Prevents skin contact. Double-gloving provides an extra layer of protection against potential permeation. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | Goggles protect against splashes, while a face shield offers broader protection for the entire face, especially when handling larger quantities or during procedures with a risk of splashing.[3][4] |
| Body Protection | Flame-resistant laboratory coat.[3] A chemical-resistant apron should be worn over the lab coat when handling significant quantities. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory to avoid inhalation of dust or aerosols.[5] For situations where a fume hood is not feasible (e.g., cleaning large spills), a NIOSH-approved respirator with an appropriate chemical cartridge is required.[6][7] | Minimizes inhalation exposure to the compound. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work Area: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[5]
-
Ventilation: Ensure the fume hood has adequate airflow before beginning work.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.
2. Weighing and Aliquoting:
-
Tare a suitable container inside the chemical fume hood.
-
Carefully transfer the required amount of the compound using a spatula. Avoid creating dust.[2]
-
Close the primary container immediately after use and ensure the seal is tight.
-
Clean any residual powder from the spatula and weighing area using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
3. Dissolution and Reaction Setup:
-
Add solvent slowly to the vessel containing the compound to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
All transfers of the solution should be performed using appropriate volumetric glassware and pipettes to minimize drips and spills.
4. Post-Handling Procedures:
-
Decontaminate all surfaces in the fume hood that may have come into contact with the chemical.
-
Remove outer gloves before leaving the immediate work area and dispose of them in the designated hazardous waste container.[4]
-
Wash hands thoroughly with soap and water after removing all PPE.[2][5]
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[2]
IV. Emergency Procedures
Table 3: Emergency Response
| Situation | Action |
| Skin Contact | Immediately remove contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an appropriate absorbent material from a spill kit and decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste.[5] |
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Standard Operating Procedure for Handling the Compound.
Caption: Decision-Making Flowchart for Spill Response.
References
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. pppmag.com [pppmag.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
